CY5 triethylamine salt
Description
Overview of Cyanine (B1664457) Dyes in Advanced Molecular Science
Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic nuclei. This structural motif is responsible for their strong absorption and fluorescence properties. acs.orgacs.org The length of the polymethine chain can be varied to tune the absorption and emission wavelengths, making cyanine dyes versatile tools for a multitude of applications. acs.org
In advanced molecular science, cyanine dyes are extensively used as fluorescent labels for biomolecules. nih.gov Their high molar extinction coefficients and quantum yields make them exceptionally bright, enabling the detection of low-abundance targets. nih.gov Furthermore, their spectral properties can be tailored to be compatible with various excitation sources, such as lasers, and detection systems. aatbio.com The ability of cyanine dyes to interact with nucleic acids through intercalation or groove binding has made them particularly valuable for DNA visualization and analysis. nih.gov
Rationale for Utilizing CY5 Triethylamine (B128534) Salt in Research Methodologies
The use of CY5 triethylamine salt in research is driven by several key advantages. Its fluorescence in the far-red spectrum minimizes interference from autofluorescence, which is the natural fluorescence of biological samples, leading to a higher signal-to-noise ratio and improved detection sensitivity. aatbio.com
The triethylamine salt formulation enhances the dye's solubility in organic solvents, which is crucial for preparing stock solutions and for efficient conjugation to biomolecules. aatbio.com CY5 is often supplied as an NHS (N-hydroxysuccinimide) ester, which readily reacts with primary amines on proteins and amine-modified oligonucleotides to form stable covalent bonds. aatbio.comimmunomart.com This reactivity makes it a versatile tool for labeling a wide array of molecules for various downstream applications. medchemexpress.com
This compound is frequently employed in techniques such as:
Fluorescence Microscopy: For visualizing the localization and dynamics of labeled molecules within cells and tissues. targetmol.com
Flow Cytometry: For identifying and sorting cells based on the presence of specific cell surface markers labeled with CY5. aatbio.comtargetmol.com
Förster Resonance Energy Transfer (FRET): As an acceptor dye in FRET-based assays to study molecular interactions and conformational changes. aatbio.com
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): For detecting specific antigens in tissue sections and cells by using CY5-conjugated secondary antibodies. caymanchem.combertin-bioreagent.com
Historical Context of Fluorescent Probes in Scientific Discovery
The journey to the sophisticated fluorescent probes used today began in the mid-19th century. In 1845, Fredrick W. Herschel first observed the phenomenon of fluorescence when he saw that a quinine (B1679958) solution emitted blue light when excited by UV light. microscopeinternational.com This was further investigated by Sir George G. Stokes, who noted that the emitted fluorescent light had a longer wavelength than the excitation light. microscopeinternational.com
The first synthetic fluorescent molecule, fluorescein, was created in 1871 by Adolf von Baeyer. fluorofinder.com This paved the way for the development of a vast array of fluorescent dyes. In the early 1900s, fluorophores began to be used for staining tissues and pathogens for biological studies. microscopeinternational.com The development of fluorescence microscopy by Carl Zeiss and Carl Reichert further propelled the use of these probes in research. microscopeinternational.com
A significant leap forward came with the discovery and cloning of Green Fluorescent Protein (GFP) in the 1990s, which allowed for the genetic tagging of proteins in living cells. microscopeinternational.comleica-microsystems.com Alongside these developments, the synthesis of new and improved organic fluorophores, like the cyanine dyes and the Alexa Fluor family, has continuously expanded the toolkit available to scientists. leica-microsystems.com These advancements have transformed our ability to visualize and understand complex biological processes at the molecular level.
Data Tables
Table 1: Spectroscopic Properties of CY5
| Property | Value |
| Excitation Maximum (nm) | ~649-651 aatbio.comtargetmol.com |
| Emission Maximum (nm) | ~670 aatbio.comcaymanchem.com |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 250,000 aatbio.com |
Table 2: Chemical Information for this compound
| Property | Value |
| Molecular Formula | C₃₃H₄₀N₂O₈S₂ • C₆H₁₅N caymanchem.com |
| Molecular Weight | 758.0 caymanchem.com |
| Appearance | Red to Dark Purple Solid impurity.com |
| Solubility | DMSO (Slightly), Water (Slightly) impurity.com |
Structure
2D Structure
Properties
Molecular Formula |
C39H55N3O8S2 |
|---|---|
Molecular Weight |
758.0 g/mol |
IUPAC Name |
(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C33H40N2O8S2.C6H15N/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37;1-4-7(5-2)6-3/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43);4-6H2,1-3H3 |
InChI Key |
VSINJOOHCKRFTE-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C.CCN(CC)CC |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C.CCN(CC)CC |
Origin of Product |
United States |
Synthesis and Advanced Chemical Derivatization of Cy5 Triethylamine Salt
Synthetic Methodologies for the Core Cyanine (B1664457) Structure
The synthesis of the Cy5 core is a multi-step process that involves the initial preparation of heterocyclic precursors, followed by a crucial condensation reaction to form the defining polymethine chain.
Precursor Synthesis and Reactant Selection
The conventional synthesis of Cy5 dyes begins with the creation of substituted indolium salts. nih.gov A common starting material is 2,3,3-trimethylindolenine (B142774). nih.gov This compound is N-alkylated to introduce a quaternary nitrogen atom, which increases the reactivity of the adjacent methyl group for the subsequent condensation step. researchgate.net
A modular approach often involves reacting the indolenine derivative with an alkylating agent that also contains a functional group for later modifications, such as a carboxylic acid. For instance, reacting 2,3,3-trimethylindolenine with bromopropionic acid in a solvent like acetonitrile (B52724) yields 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indol-1-ium, a key precursor for building asymmetric Cy5 dyes. nih.govacs.org This method strategically installs a carboxyl handle away from the core chromophore, which can later be converted into a reactive ester. nih.gov Alternative precursors can be generated via Fischer indole (B1671886) synthesis starting from substituted phenylhydrazine (B124118) hydrochlorides and 3-methyl-2-butanone (B44728) to create a variety of 5-substituted indoles, which can then be alkylated to form the required indolinium salts. nih.gov
| Precursor Type | Starting Reactants | Key Reaction Type | Resulting Precursor | Reference |
|---|---|---|---|---|
| Carboxy-functionalized Indolium | 2,3,3-trimethylindolenine, Bromopropionic acid | N-alkylation | 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indol-1-ium | nih.govacs.org |
| Substituted Indole | 4-methoxyphenylhydrazine hydrochloride, 3-methyl-2-butanone | Fischer Indole Synthesis | 5-methoxyindole | nih.gov |
| Simple Indolium Salt | 2,3,3-trimethylindolenine, Bromoethane | N-alkylation | N-Ethyl-2,3,3-trimethylindoleninium bromide | acs.org |
Condensation Reactions for Polymethine Bridge Formation
The formation of the heptamethine chain, which links the two heterocyclic indolenine rings and acts as the chromophore, is the cornerstone of Cy5 synthesis. This is typically achieved through a stepwise condensation reaction. nih.govacs.org In a common method for creating asymmetric dyes, a prepared indolium precursor is first reacted with an aniline (B41778) derivative, such as N-(5-(phenylamino)-2,4-pentadienylidene)aniline monohydrochloride, under acidic conditions (e.g., in acetic anhydride (B1165640) and acetic acid). acs.orgacs.org This forms a hemicyanine intermediate.
This intermediate is then condensed with a second equivalent of an indolium salt (which can be the same as or different from the first) in a solvent like ethanol, often in the presence of a base such as sodium acetate (B1210297) or triethylamine (B128534), under reflux. acs.orgresearchgate.net This final condensation step joins the two heterocyclic components via the five-carbon polymethine bridge, yielding the characteristic Cy5 dye structure. acs.org Symmetrical dyes can be formed more directly by condensing two equivalents of the indolium salt with a three-carbon bridge-forming reagent like triethyl orthoformate. nih.gov
Role of Triethylamine in Synthetic Pathways
Triethylamine (Et₃N) plays several crucial roles in the synthesis and purification of Cy5 dyes.
Base Catalyst: During the condensation reaction to form the polymethine bridge, triethylamine can be used as a basic agent to facilitate the reaction between the quaternary heterocyclic compounds and the bridge-forming reagents. researchgate.net
Purification Aid: The high polarity and positive charge of cyanine dyes make them challenging to purify using standard silica (B1680970) gel chromatography, as they can adsorb irreversibly to the silica. acs.org A reported strategy to overcome this is to use a modified eluent. The addition of 1% triethylamine to a dichloromethane/methanol eluent mixture during column chromatography has been shown to be effective, leading to a purity of over 99% for the cyanine dye. nih.govacs.org
Counterion in Final Product: Cy5 derivatives are often isolated and stored as their triethylammonium (B8662869) salts. researchgate.net For example, the widely used Cy5 NHS ester is available as a triethylamine salt. medchemexpress.com In this form, the positively charged cyanine dye is ionically paired with the carboxylate of the NHS ester linker, and the triethylammonium ion acts as a counterion. This salt form can improve the dye's solubility in organic solvents like DMSO and DMF, which are commonly used for stock solutions and in labeling reactions, and can also enhance its stability for storage. medchemexpress.comacs.org
Functional Group Integration for Tailored Reactivity
To be useful in bioconjugation, the Cy5 dye must be derivatized with a reactive functional group that can form a stable covalent bond with a target biomolecule. The most common derivatives are designed to react with primary amines or thiols.
N-Hydroxysuccinimide (NHS) Ester Formation for Amine Reactivity
For labeling primary amines, such as those on the side chain of lysine (B10760008) residues in proteins, the carboxylic acid group on the Cy5 dye is converted into a highly reactive N-hydroxysuccinimide (NHS) ester. thermofisher.com This is a standard and efficient method for creating amine-reactive probes. interchim.fr
The reaction involves activating the carboxyl group. This can be achieved using a coupling agent like N,N,N′,N′-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) in the presence of a base. rsc.org The resulting Cy5-NHS ester readily reacts with nucleophilic primary amines at a slightly alkaline pH (typically 8.3-8.5) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. thermofisher.comacebiolab.com The reaction is typically performed in an aqueous buffer, with the water-insoluble dye first being dissolved in a small amount of a polar aprotic solvent like DMF or DMSO. medchemexpress.comacebiolab.com
| Parameter | Condition | Rationale/Notes | Reference |
|---|---|---|---|
| Activating Reagent | TSTU or Carbodiimides (e.g., EDC) with NHS | Forms the active ester for subsequent amine reaction. | thermofisher.comrsc.org |
| Target Functional Group | Primary Amines (-NH₂) | Found on lysine residues and the N-terminus of proteins. | interchim.fr |
| Optimal Reaction pH | 8.3 - 8.5 | At lower pH, the amine is protonated and non-nucleophilic. At higher pH, hydrolysis of the NHS ester is rapid. | interchim.fracebiolab.com |
| Common Solvents | DMF or DMSO for dye stock; aqueous buffer for reaction | Ensures dye is dissolved before addition to the aqueous protein solution. Amine-free buffers (e.g., phosphate, bicarbonate) are required. | medchemexpress.comacebiolab.com |
Strategies for Thiol-Reactive Derivative Synthesis
To target thiol groups, found on cysteine residues in proteins, different reactive functionalities are installed on the Cy5 dye. Common thiol-reactive groups include maleimides and iodoacetamides. Several synthetic strategies exist to produce these derivatives. nih.govnih.gov
One prominent approach starts with an amine-reactive Cy5-NHS ester and converts it into a thiol-reactive probe. nih.govacs.org This can be done via two main routes:
One-Step Method: The Cy5-NHS ester is reacted directly with a compound that contains both a primary amine and a thiol-reactive moiety. For example, reaction with methanethiosulfonylethylamine (MTSEA) yields a Cy5-MTSEA conjugate in a single step. nih.govacs.org
Two-Step Method: This more general and often more reliable method first involves reacting the Cy5-NHS ester with a diamine, such as ethylenediamine, under conditions that favor the formation of an asymmetric "Cy5-amine" product. nih.govacs.org This intermediate is then purified and subsequently reacted with a heterobifunctional cross-linker, such as one containing a maleimide (B117702) group (e.g., SMCC), to introduce the thiol-reactive functionality. acs.org
An alternative strategy involves the direct synthesis of iodoacetamide (B48618) or chloroacetamide derivatives of Cy5, which react with sulfhydryl groups to form stable thioether bonds. nih.govresearchgate.net These methods provide a toolkit of Cy5 derivatives that can be selected based on the specific requirements of the labeling experiment.
| Strategy | Starting Material | Key Reagents | Thiol-Reactive Group | Reference |
|---|---|---|---|---|
| One-Step Conversion | Cy5-NHS Ester | Methanethiosulfonylethylamine (MTSEA) | Methanethiosulfonate | nih.govacs.org |
| Two-Step Conversion | Cy5-NHS Ester | 1. Ethylenediamine | Maleimide | nih.govacs.org |
| Cy5-amine intermediate | 2. SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | |||
| Direct Synthesis | Functionalized Indolium Precursor | Reagents to build dye with iodoacetyl group | Iodoacetamide | nih.gov |
Development of Click Chemistry-Compatible Derivatives (e.g., Alkynes, Tetrazines)
The functionalization of CY5 triethylamine salt with moieties suitable for click chemistry has significantly broadened its applicability in bioconjugation and materials science. These derivatives allow for highly efficient and specific covalent bond formation under mild, often aqueous, conditions.
Alkyne Derivatives: CY5 can be functionalized with terminal alkynes, making it reactive towards azide-containing molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. medchemexpress.comabpbiosciences.com For instance, a common strategy involves incorporating a propargyl ester into the CY5 structure. nih.govacs.org The synthesis of CY5 alkyne derivatives is designed to be compatible with various bioconjugation and advanced fluorescence imaging techniques. pubcompare.ai These alkyne-functionalized dyes can then be "clicked" onto biomolecules that have been metabolically, enzymatically, or chemically engineered to bear an azide (B81097) group.
Tetrazine Derivatives: While less common in the provided search results for CY5 specifically, tetrazines are another important class of click chemistry reagents that react rapidly with strained alkenes and alkynes in a bioorthogonal manner. The general principle of incorporating such reactive groups into cyanine dyes is well-established.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, derivatives for copper-free click chemistry have been developed. This involves incorporating strained alkynes, such as dibenzocyclooctyne (DBCO), into the CY5 structure. medchemexpress.comsetabiomedicals.com These DBCO-modified CY5 dyes react readily with azide-functionalized targets without the need for a metal catalyst, making them ideal for labeling live cells. abpbiosciences.comsetabiomedicals.com For example, CY5-DBCO can be used to specifically label molecules containing azide groups through strain-promoted alkyne-azide cycloaddition. medchemexpress.com
The development of these click chemistry-compatible CY5 derivatives has been instrumental in advancing various research areas. For example, a lanthanide-chelated, azide-containing probe has been developed for use in mass cytometry, where it reacts with an alkyne-modified thymidine (B127349) analog (EdU) via click chemistry to measure DNA synthesis. nih.gov
PEGylation and Other Hydrophilicity/Hydrophobicity Modulations
The physicochemical properties of CY5 dyes, particularly their solubility and pharmacokinetic profiles, can be fine-tuned through chemical modifications. PEGylation and the introduction of other functional groups are common strategies to modulate hydrophilicity and hydrophobicity.
PEGylation: Polyethylene glycol (PEG) is a hydrophilic polymer that, when conjugated to CY5, increases its water solubility and in vivo half-life. nih.gov This process, known as PEGylation, creates a "shielding" effect that can reduce non-specific interactions and improve the biocompatibility of the dye. The synthesis of PEGylated CY5 (Cy5-PEG) can be achieved by reacting an activated NHS ester of CY5 with an amine-functionalized PEG polymer. nih.gov These PEGylated derivatives are available with various functional groups, such as thiols (Cy5-PEG-SH) or azides (Cy5-PEG-azide), allowing for further conjugation to biomolecules or surfaces. broadpharm.combiochempeg.com
Hydrophilicity/Hydrophobicity Modulation: CY5 itself is a strongly hydrophobic molecule. aatbio.com To enhance its water solubility for biological applications, it is often synthesized as a sulfonated derivative, known as Sulfo-Cyanine5. aatbio.com The introduction of sulfonate groups significantly increases the hydrophilicity of the dye.
Conversely, the hydrophobicity of CY5 can be increased by introducing lipophilic moieties. For example, modifying the 5,5'-substituents of the indole rings with different chemical groups can systematically alter the dye's hydrophobicity. rsc.org This modulation of hydrophobicity has been shown to play a role in the formation and packing characteristics of DNA-templated CY5 dimers. rsc.org The interplay between hydrophobicity, steric effects, and electronic properties of these substituents allows for a degree of control over the photophysical properties of CY5 aggregates.
Modular Approaches for Heterobifunctional Cyanine Dye Synthesis
The synthesis of cyanine dyes bearing two different reactive functional groups, known as heterobifunctional dyes, presents unique challenges. Modular synthetic strategies have been developed to address these challenges, allowing for the creation of versatile CY5 derivatives for a wide range of applications.
Sequential Functionalization Strategies
Sequential functionalization is a core principle of modular synthesis, enabling the stepwise introduction of different functionalities onto the cyanine scaffold. This approach provides precise control over the final structure of the heterobifunctional dye.
A common strategy begins with a commercially available indolenine derivative, which is then elaborated through a series of reactions to build the cyanine core with a placeholder functional group, such as a carboxylic acid. nih.govresearchgate.net This initial dye can then be purified before the introduction of the second functional group. For example, a carboxylic acid-functionalized CY5 can be subsequently coupled to molecules containing amine groups through amide bond formation, or to alcohols via esterification. nih.govacs.org This sequential addition allows for the incorporation of a wide variety of functionalities, including those for click chemistry or for targeting specific biomolecules. nih.govresearchgate.net
Orthogonal Protection and Deprotection Chemistries
Orthogonal protection is a powerful strategy in multi-step organic synthesis that involves the use of multiple protecting groups that can be removed under distinct conditions without affecting each other. numberanalytics.comfiveable.me This allows for the selective unmasking and reaction of different functional groups within the same molecule.
In the context of heterobifunctional CY5 synthesis, orthogonal protecting groups are crucial for controlling the reactivity of different sites on the dye or on the molecules being attached. For example, in peptide synthesis, a fluorenylmethyloxycarbonyl (Fmoc) group might be used to protect an amine, while a tert-butyl group protects a carboxylic acid. acs.org The Fmoc group can be removed under basic conditions, while the tert-butyl group is cleaved with acid, allowing for selective functionalization.
The on-resin labeling of peptides with CY5 provides an excellent example of the utility of orthogonal protection. nih.gov By using an orthogonally protected amino acid (e.g., Lys(ivDde)), the CY5 dye can be introduced at a specific site within the peptide sequence while it is still attached to the solid support. nih.gov This requires the CY5 dye itself to be stable to the reagents used for peptide synthesis, such as piperidine (B6355638) and trifluoroacetic acid (TFA). nih.gov
Analytical Methodologies for Compound Characterization and Purity Assessment
The characterization and purity assessment of this compound and its derivatives are crucial to ensure their quality and performance in various applications. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis Techniques (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of CY5 derivatives. nih.govrsc.org NMR provides detailed information about the connectivity of atoms and the chemical environment of different protons and carbons in the molecule. For example, in the synthesis of heterobifunctional CY5 dyes, the disappearance of signals corresponding to a protecting group or the appearance of new signals can confirm the success of a reaction step. researchgate.net The chemical shifts of the protons in the polymethine chain of the CY5 core are particularly informative. rsc.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their identity. nih.govrsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental composition of a molecule. nih.gov Electrospray ionization (ESI) is a common ionization technique for analyzing cyanine dyes. nih.gov Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is another technique that has been used to analyze CY5-PNA conjugates. nih.gov
UV-Visible and Fluorescence Spectroscopy: These techniques are fundamental for characterizing the photophysical properties of CY5 and its derivatives. UV-Vis spectroscopy is used to determine the maximum absorption wavelength (λmax), while fluorescence spectroscopy measures the maximum emission wavelength (λem). targetmol.comcaymanchem.com For CY5, the excitation and emission maxima are typically around 649 nm and 670 nm, respectively. targetmol.comcaymanchem.com These spectroscopic properties can be influenced by the solvent and the local environment of the dye. researchgate.net
The following table summarizes the key analytical techniques and their applications in the characterization of this compound and its derivatives.
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR | Detailed structural information, confirmation of functionalization. nih.govrsc.org |
| Mass Spectrometry (MS/HRMS) | Molecular weight confirmation, elemental composition. nih.govrsc.org |
| UV-Visible Spectroscopy | Maximum absorption wavelength (λmax). targetmol.comcaymanchem.com |
| Fluorescence Spectroscopy | Maximum emission wavelength (λem), quantum yield. nih.govresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of isomers and impurities. researchgate.netacs.org |
Chromatographic Purification and Verification (e.g., HPLC, TLC)
Following the synthesis or derivatization of this compound, rigorous purification is essential to remove unreacted starting materials, catalysts, and side products. Chromatographic techniques are paramount for achieving the high purity levels (often ≥95-98%) required for sensitive applications. medchemexpress.combertin-bioreagent.com High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the principal methods employed for both the purification and subsequent verification of the final product's integrity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most powerful and widely used technique for the purification and analysis of this compound and its derivatives. nih.govresearchgate.net This method separates molecules based on their hydrophobicity through differential partitioning between a nonpolar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase.
The purification strategy often involves ion-pair chromatography. nih.gov Due to the presence of two sulfonate groups and a carboxyl group, the CY5 dye is anionic. Triethylamine (TEA) is frequently used in the mobile phase, where it is protonated to form the triethylammonium cation. nih.govchromatographyonline.com This cation can act as an ion-pairing agent, forming a neutral complex with the anionic dye, which enhances its retention and improves separation on the reverse-phase column. nih.govchromatographyonline.com Alternatively, buffers like triethylammonium acetate (TEAA) are prepared, providing both pH control and the counter-ion for effective separation. stanford.edu
A typical purification protocol involves dissolving the crude product in a suitable solvent, such as DMSO or a buffer, and injecting it into the HPLC system. medchemexpress.comglpbio.com A gradient elution is commonly used, where the concentration of an organic solvent like acetonitrile in the aqueous buffer is gradually increased. This gradient allows for the initial elution of more polar impurities, followed by the target compound, and finally, more hydrophobic impurities. The fractions containing the pure product, identified by monitoring the absorbance at the dye's maximum wavelength (~649-650 nm), are collected. dutscher.comcaymanchem.com
The table below outlines a representative set of conditions for the HPLC purification of cyanine dyes related to CY5.
| Parameter | Condition | Purpose/Comment |
| Column | Reverse-Phase C18 | Standard stationary phase for separating hydrophobic molecules. |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0-8.0 | Aqueous buffer providing the counter-ion (triethylammonium) for ion-pairing and pH control. stanford.edu |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier; increasing its concentration elutes more hydrophobic compounds. stanford.edu |
| Gradient | Linear gradient, e.g., 10% to 70% Mobile Phase B over 30 min | Allows for the separation of compounds with a wide range of polarities. dutscher.com |
| Flow Rate | 1.0 - 4.0 mL/min (analytical/preparative) | Optimized for separation efficiency and run time. dutscher.com |
| Detection | UV-Vis Detector at ~650 nm | Monitors the elution of the Cy5 dye based on its characteristic strong absorbance. dutscher.com |
| Purity Verification | >95% (by peak area) | The collected fractions are re-analyzed to confirm purity. selleckchem.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a rapid, cost-effective, and valuable technique for monitoring the progress of synthesis reactions and for the initial assessment of product purity. umass.eduumich.edu It operates on the same principles of separation as column chromatography.
For the analysis of this compound, a small spot of the reaction mixture or purified product is applied to a TLC plate, which is typically coated with silica gel (a polar stationary phase). umass.edu The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. kcl.ac.ukcurtin.edu.au
Since CY5 is highly colored, the separated spots can be visualized directly. Less polar impurities will travel further up the plate (higher Retention Factor, Rf), while more polar impurities and starting materials will remain closer to the baseline (lower Rf). The Rf value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. kcl.ac.uk A pure sample should ideally yield a single spot. The absence of unreacted dye or the presence of byproducts can be quickly confirmed. researchgate.net
The table below details typical systems used for the TLC analysis of cyanine dyes.
| Parameter | Condition | Purpose/Comment |
| Stationary Phase | Silica Gel G | A standard polar adsorbent for normal-phase chromatography. researchgate.net |
| Mobile Phase | Mixture of organic solvents, e.g., Chloroform:Methanol:Acetic Acid (70:25:5) or Water:Acetonitrile (20:80) | The solvent system is chosen to achieve good separation between the product and potential impurities. The polarity is tuned for optimal Rf values. researchgate.net |
| Application | Micro-pipette or capillary tube | A dilute solution of the sample is spotted on the baseline. umass.edu |
| Development | Ascending, in a closed chamber | The chamber is saturated with solvent vapor to ensure uniform development. flinnsci.ca |
| Visualization | Direct visual inspection | The intense color of the CY5 dye allows for easy visualization of the spots without the need for staining agents. umass.edu |
Spectroscopic and Photophysical Investigations of Cy5 Triethylamine Salt
Fundamental Spectroscopic Characterization Methodologies
The characterization of CY5 triethylamine (B128534) salt relies on a suite of spectroscopic techniques designed to elucidate its electronic structure and excited-state dynamics. These methods provide the foundational data for its application in various scientific fields.
Steady-state absorption and emission spectroscopy are primary tools for determining the fundamental photophysical properties of CY5 triethylamine salt. The absorption spectrum of the CY5 monomer is characterized by an intense primary absorption peak around 650 nm, with additional higher-energy vibrational bands often visible at approximately 610 nm and 560 nm. rsc.org This principal absorption band corresponds to the S₀ → S₁ electronic transition.
Upon excitation, the molecule relaxes to an excited state from which it emits fluorescence. The emission maximum is typically observed in the range of 662 nm to 670 nm. rsc.orgnih.govrsc.orgnih.gov The difference between the absorption and emission maxima, known as the Stokes shift, is a critical parameter for applications in fluorescence imaging. The precise excitation and emission maxima can vary slightly depending on the specific variant and the solvent environment.
Table 1: Reported Spectroscopic Properties of this compound Variants
| Property | Wavelength (nm) | Source(s) |
| Excitation Maximum | 646 | rsc.orgpradeepresearch.org |
| 649 | rsc.orgnih.gov | |
| 650 | nih.govresearchgate.net | |
| 651 | acs.org | |
| Emission Maximum | 662 | rsc.orgpradeepresearch.org |
| 667 | rsc.org | |
| 670 | nih.govrsc.orgnih.govresearchgate.netacs.org |
Time-resolved fluorescence spectroscopy provides deeper insights into the excited-state lifetime of the CY5 fluorophore. This technique measures the time a molecule spends in the excited state before returning to the ground state via fluorescence emission. The fluorescence lifetime of CY5 is sensitive to its local environment and can be influenced by factors such as solvent, immobilization, and interaction with other molecules.
Studies have reported a range of fluorescence lifetimes for CY5 and its derivatives. For instance, the lifetime of a Cy5-dCTP derivative in an aqueous solution has been measured at approximately 1.07 ns. nih.gov When adsorbed on a glass surface from an aqueous solution, the lifetime is similar at 1.03 ns, changing to 1.23 ns on a dry surface. rsc.orgnih.gov A more significant change is observed when the dye is embedded in a polymer film, where the lifetime can increase to around 2 ns, a change attributed to the increased rigidity of the medium. rsc.orgnih.gov Other studies have reported main lifetime components of 0.93 ns in PBS buffer. researchgate.net This variability highlights the sensitivity of the fluorescence lifetime to the dye's immediate surroundings.
Table 2: Fluorescence Lifetimes of CY5 Under Various Conditions
| Condition | Fluorescence Lifetime (ns) | Source(s) |
| Aqueous Solution (Ensemble) | 1.07 | nih.gov |
| Adsorbed on Glass (from aqueous solution) | 1.03 | rsc.orgnih.gov |
| Adsorbed on Dry Glass Surface | 1.23 | rsc.orgnih.gov |
| Embedded in Polymer Film | ~2.0 | rsc.orgnih.gov |
| In PBS Buffer (pH 7.4) | 0.93 | researchgate.net |
| Without TDFs (Tetrahedral DNA Frameworks) | 1.45 | nih.gov |
| With 17 bp TDFs | 0.58 | nih.gov |
Environmental Influences on Photophysical Behavior
The photophysical properties of this compound are not intrinsic but are heavily modulated by its environment. Understanding these influences is crucial for interpreting experimental data accurately.
Solvatochromism describes the change in a substance's color—and by extension, its spectral properties—with a change in solvent polarity. While detailed studies mapping the specific spectral shifts of this compound across a wide range of solvents are specific to individual research contexts, its solubility characteristics dictate its use in various media. The compound's sulfonated nature generally confers good water solubility. It is also soluble in several organic solvents, which allows for its use in diverse experimental setups. The choice of solvent can alter the electronic ground and excited state energy levels, thereby shifting absorption and emission spectra.
Table 3: Solubility of this compound Variants in Different Solvents
| Solvent | Concentration | Source(s) |
| DMF | 30 mg/ml | rsc.orgnih.govpradeepresearch.org |
| DMSO | 30 mg/ml | rsc.orgnih.govpradeepresearch.org |
| Ethanol | 15 mg/ml | rsc.orgpradeepresearch.org |
| 30 mg/ml | nih.gov | |
| PBS (pH 7.2) | 1 mg/ml | rsc.orgpradeepresearch.org |
| 10 mg/ml | nih.gov |
Cyanine (B1664457) dyes like CY5 are known to self-associate into molecular aggregates, particularly at high concentrations. nih.gov This aggregation significantly alters the dye's photophysical properties due to exciton (B1674681) coupling between the transition dipoles of adjacent molecules. researchgate.net
Two primary types of aggregates are H- and J-aggregates.
H-aggregates , characterized by a parallel, face-to-face stacking of dye molecules, exhibit a blue-shifted absorption band (hypsochromic shift) relative to the monomer. researchgate.net These aggregates are often non-fluorescent or weakly fluorescent. The formation of H-aggregates of a Cy5 dye has been observed during covalent linkage to macromolecules and can be promoted by increased ionic strength. pradeepresearch.orgnih.gov
J-aggregates , which involve a head-to-tail alignment of dye molecules, result in a sharp, red-shifted absorption band (bathochromic shift). researchgate.net In contrast to H-aggregates, J-aggregates can be highly fluorescent. researchgate.net The formation of different types of J-aggregates, including tubular structures, has been reported for specific thiacarbocyanine CY5 dyes in the presence of salt. nih.gov
The sulfonated nature of this compound enhances its water solubility, which can help to reduce its tendency to aggregate compared to its non-sulfonated counterparts. acs.org However, aggregation can still occur under specific conditions of high concentration or ionic strength. pradeepresearch.org
The CY5 molecule possesses considerable conformational flexibility, primarily due to the polymethine chain connecting the two indole (B1671886) rings. This flexibility allows for non-radiative decay pathways, such as photoisomerization, which can compete with fluorescence and reduce the quantum yield.
The rigidity of the local environment plays a crucial role in modulating these intramolecular dynamics. As observed in time-resolved studies, embedding the dye in a rigid polymer matrix leads to a significant increase in fluorescence lifetime. rsc.orgnih.gov This is because the rigid environment restricts the torsional motions and other non-radiative decay processes of the polymethine chain, thereby favoring the radiative decay pathway (fluorescence). Furthermore, studies involving CY5-tagged proteins have shown that the fluorophore's interaction with its local environment, such as a lipid membrane, can perturb the dynamics and orientation of the molecule it is attached to, highlighting the interplay between the dye's own flexibility and its surroundings.
Bioconjugation Strategies and Research Applications
Covalent Labeling of Biomolecules
CY5 triethylamine (B128534) salt, often in a reactive derivative form like an N-hydroxysuccinimide (NHS) ester, is a versatile tool for covalently attaching a fluorescent label to biomolecules. medchemexpress.comtargetmol.com This covalent bond ensures the stability of the fluorescent tag during subsequent experiments. The primary functional groups targeted for labeling are amines, thiols, carbonyls, and phosphates, which are present in various biomolecules.
Amine-Reactive Conjugation with Proteins and Peptides
The most common method for labeling proteins and peptides with CY5 involves targeting primary amines. 2bscientific.comjenabioscience.com These are found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues. jenabioscience.com Amine-reactive derivatives of CY5, such as CY5 NHS esters, readily react with these deprotonated amino groups under slightly basic conditions (pH 8.2-8.5) to form a stable amide bond. medchemexpress.comjenabioscience.com While this method is robust, it typically results in the labeling of multiple lysine residues, which may not be suitable for all applications. For labeling small peptides in organic solvents, it's crucial to first test the peptide's solubility in solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF). thermofisher.com The reaction is then carried out by dissolving the peptide, adding triethylamine to deprotonate the amines, and then introducing the amine-reactive CY5 dye. thermofisher.com
A typical procedure for labeling peptides with amine-reactive CY5 involves:
Synthesizing the peptide using standard Fmoc solid-phase peptide synthesis. lifetein.com
Selectively deprotecting the side-chain amine of a lysine residue. lifetein.com
Dissolving the CY5 dye in a suitable solvent like DMF, activating it, and then coupling it to the free amine on the peptide. lifetein.com
Cleaving the labeled peptide from the solid support and purifying it using high-performance liquid chromatography (HPLC). lifetein.com
| Parameter | Recommended Condition |
| Protein Concentration | At least 2 mg/ml, optimally 10 mg/ml jenabioscience.com |
| pH of Protein Solution | 8.2 - 8.5 jenabioscience.com |
| Suitable Buffers | PBS, MES, HEPES (Amine-free) jenabioscience.com |
| Molar Ratio (Dye:Peptide) | 1:1 to 3:1 thermofisher.com |
| Reaction Time | At least 4 hours with continuous stirring thermofisher.com |
Site-Specific Labeling of Antibodies for Immunoassays
While amine-reactive labeling is common, site-specific labeling of antibodies is often preferred to ensure that the antigen-binding sites remain unobstructed and the labeling is uniform. One strategy involves the use of tandem dyes like Cy5-phycoerythrin (Cy5PE), which can be conjugated to antibodies for immunofluorescence studies, particularly for detecting proteins with low expression levels. nih.gov Kits are also commercially available for the rapid and efficient conjugation of CY5 to antibodies, suitable for applications like Western blotting, ELISA, and immunohistochemistry. abcam.com These kits often boast high efficiency with 100% antibody recovery and can be used for labeling proteins and peptides as well. abcam.com The resulting Cy5-labeled antibodies retain their native antigenicity.
Strategies for site-specific antibody labeling include:
Enzymatic conjugation: Utilizing enzymes to attach the dye to a specific site. nih.gov
Unnatural amino acid incorporation: Genetically encoding an unnatural amino acid with a unique reactive handle for dye conjugation. nih.gov
Glycoengineering: Modifying the carbohydrate moieties on the antibody to create sites for dye attachment. nih.gov
Engineered thio-antibodies (THIOMABs): Introducing cysteine residues at specific locations for thiol-reactive dye conjugation. nih.gov
Oligonucleotide and Nucleic Acid Labeling via Phosphoramidite (B1245037) Chemistry
CY5 phosphoramidites are widely used for the fluorescent labeling of oligonucleotides during automated DNA synthesis. aatbio.comresearchgate.netmedchemexpress.com These reagents allow for the incorporation of the CY5 dye at the 5'-terminus, 3'-terminus, or internally within the oligonucleotide sequence. aatbio.comnih.gov The fluorescent properties of cyanine (B1664457) dyes like CY5 are sensitive to their local environment and can be influenced by the adjacent nucleobases, with purines often increasing the fluorescence intensity. researchgate.net This sequence-dependent fluorescence is a critical consideration in applications such as fluorescence in situ hybridization (FISH), quantitative PCR (qPCR), and high-throughput sequencing. researchgate.net
The process of deprotecting oligonucleotides containing cyanine dyes is typically carried out with ammonium (B1175870) hydroxide (B78521) at room temperature. aatbio.com For more sensitive dyes like Cy5, it is advisable to use base-labile protecting groups to limit the exposure time to harsh deprotection conditions. aatbio.com
| Feature | Description |
| Labeling Reagent | CY5 phosphoramidite aatbio.com |
| Labeling Position | 5'-terminus, 3'-terminus, or internal aatbio.comnih.gov |
| Deprotection | Ammonium hydroxide at room temperature aatbio.com |
| Applications | FISH, qPCR, high-throughput sequencing researchgate.net |
Hydrazide Chemistry for Carbonyl-Containing Biomolecules
CY5 hydrazide derivatives are reactive dyes used for labeling biomolecules that contain aldehyde or ketone groups. apexbt.comapexbt.combroadpharm.com These carbonyl groups can be naturally present, such as in the reducing ends of glycans, or they can be introduced into biomolecules through chemical modification. apexbt.combroadpharm.com For instance, glycoproteins can be oxidized with periodate (B1199274) to generate aldehyde groups, which then react with the hydrazide group of the CY5 dye to form a stable hydrazone linkage. apexbt.comapexbt.combroadpharm.com This method is particularly useful for labeling antibodies and other glycoproteins without interfering with their binding sites. apexbt.com
Optimization of Labeling Efficiency and Specificity
Achieving optimal labeling efficiency and specificity is crucial for the successful application of CY5-labeled biomolecules in research. This often involves understanding the kinetics of the bioconjugation reaction.
Kinetic Studies of Bioconjugation Reactions
The rate of a bioconjugation reaction is a key factor in its efficiency. nih.gov Fast reaction kinetics are desirable as they allow for the use of lower concentrations of labeling reagents, which in turn minimizes side reactions and simplifies the purification of the labeled product. nih.gov The kinetics of bioconjugation reactions are complex and can be influenced by various factors, including the reactivity of the functional groups, the surrounding microenvironment of the labeling site, and the presence of salts. nih.govmdpi.com
For instance, the blinking kinetics of CY5 have been shown to be affected by interactions with nucleobases in DNA, a finding that can be utilized for more precise DNA quantification. nih.gov Furthermore, the rate of cysteine bioconjugation can be significantly accelerated by the presence of certain salts, following the Hofmeister series. nih.gov Computational studies can also provide valuable insights into the thermodynamics of bioconjugation reactions, helping to predict the favorability of a particular labeling reaction. mdpi.com
Recent advancements have led to the development of "fast cysteine bioconjugation" methods with second-order rate constants significantly higher than traditional methods. nih.gov These rapid reactions are crucial for applications requiring clean and efficient protein modification. nih.gov
Influence of Buffer Systems and Reaction Conditions
The efficiency and specificity of bioconjugation reactions with CY5 triethylamine salt are significantly influenced by the buffer system and other reaction conditions. The pH of the reaction buffer is a critical parameter. For the labeling of amino groups in proteins and peptides using Cy5-SE (Succinimidyl Ester) triethylamine salt, a pH of 8.5 ± 0.5 is recommended. medchemexpress.com If the pH is below 8.0, it can be adjusted with 1 M sodium bicarbonate to optimize the reaction. medchemexpress.com The concentration of the protein to be labeled also plays a role, with a concentration of 2 mg/mL being suggested for optimal labeling. medchemexpress.com
The choice of buffer can also impact the photophysical properties and stability of the resulting conjugate. For instance, studies on antibody-fluorophore conjugates have shown that the stability and fluorescence emission can be dependent on the buffer composition. mdpi.com While specific buffer compositions are often proprietary, PBS (phosphate-buffered saline) at a pH of 7.2 is a commonly used buffer for dissolving and working with this compound. biomol.com The solubility of this compound is also a factor, with good solubility observed in DMSO, DMF, and ethanol, and a lower but still useful solubility in PBS (pH 7.2). biomol.com
Recent research has highlighted the potential of novel buffer systems to enhance the performance of cyanine dyes like Cy5. The inclusion of paramagnetic cations, such as Mn2+, in aqueous solutions has been shown to increase the intersystem crossing efficiency of Cy5. nih.gov This can be advantageous in advanced microscopy techniques like single-molecule localization microscopy. nih.gov Furthermore, the salt concentration in the buffer can modulate the rate of certain bioconjugation reactions. The "salt effect," following the Hofmeister series, has been observed to accelerate site-selective cysteine bioconjugation, which can be beneficial for creating precisely labeled proteins. nih.gov
| Parameter | Recommended Condition | Source |
| pH for Amino Group Labeling | 8.5 ± 0.5 | medchemexpress.com |
| Protein Concentration | 2 mg/mL | medchemexpress.com |
| Commonly Used Buffer | PBS (pH 7.2) | biomol.com |
Non-Covalent Interaction Studies
Beyond covalent labeling, this compound is also employed in studies of non-covalent interactions, which are fundamental to many biological processes.
The charged nature of this compound, with its sulfonate groups, allows it to participate in electrostatic interactions. This property can be utilized for its adsorption onto charged substrates. While direct studies focusing solely on the electrostatic adsorption of this compound are not extensively detailed in the provided search results, the principle of electrostatic interactions is fundamental to its behavior in various systems. For example, the interaction of charged dyes with biomolecules and surfaces is a well-established phenomenon. The sulfonate groups on the Cy5 molecule contribute a negative charge, which would facilitate its adsorption onto positively charged surfaces or interaction with positively charged domains of biomolecules.
This compound can be incorporated into polymeric and supramolecular assemblies to create functional nanomaterials for various research applications. For instance, a block copolymer, Cy5-4-b-6-FA, was synthesized where Cy5 was incorporated. This polymer was designed to self-assemble into nanoparticles in aqueous solution at physiological pH. ed.ac.uk The formation and properties of these nanoparticles are dependent on the pH of the buffer, highlighting the role of electrostatic interactions and the solubility of the polymer blocks. ed.ac.uk
Furthermore, the hydrophobic properties of substituents on the Cy5 core can influence its aggregation behavior within DNA-templated assemblies. rsc.org Studies have shown that more hydrophobic Cy5 variants exhibit a greater proportion of dimer formation. rsc.org This aggregation, driven by non-covalent hydrophobic interactions, can significantly alter the photophysical properties of the dye, leading to either H-type or oblique packing arrangements. rsc.org These findings are crucial for the rational design of fluorescent nanostructures with specific optical properties.
| Application | Key Findings | Source |
| Polymeric Nanoparticles | A Cy5-containing block copolymer self-assembled into nanoparticles at physiological pH, with formation dependent on buffer pH. | ed.ac.uk |
| DNA-Templated Aggregates | The hydrophobicity of Cy5 substituents influences dimer formation and packing characteristics within DNA Holliday junction templates. | rsc.org |
Applications As Molecular Probes in Advanced Biological Systems Research
Design Principles for Targeted Fluorescent Probes
The creation of effective targeted fluorescent probes is a cornerstone of modern molecular biology, allowing for the precise visualization and tracking of specific molecules within complex biological systems. acs.orglifetein.com The fundamental design of these probes involves three key components: a recognition and binding group, a signal-reporting group (the fluorophore), and a linker group. acs.org The recognition element dictates the probe's specificity by targeting overexpressed receptors on cancer cells or specific enzymes in tumor tissues. acs.org
For a fluorescent probe to be effective, the chosen fluorophore must possess excellent photophysical properties. nih.gov Cyanine (B1664457) dyes, including CY5, are often selected for this purpose due to their strong fluorescence and adaptable photophysical characteristics. nih.gov The design of these probes can be categorized based on their targeting mechanism. Receptor-mediated targeted probes, for instance, consist of a fluorophore and a targeting ligand, such as an antibody or peptide, that has a high affinity for specific receptors on tumor cells. acs.org This allows for the precise identification and imaging of these cells. acs.org Another class, enzyme-targeted fluorescent probes, are designed to monitor specific enzyme activities and are categorized as either enzyme-responsive or enzyme-substrate probes. acs.org
The rational design of these probes also considers physicochemical properties to control their interaction with cellular organelles. For example, structure-function analyses have shown that hydrogen-bonding capacity can determine lysosomal retention in normal cells, while lipophilicity can direct probes to mitochondria or the nucleus in cancer cells. nih.gov This understanding of how organelle properties differ between normal and cancer cells can be leveraged for more selective targeting. nih.gov
Probes for Nucleic Acid Structure and Function
CY5-labeled probes have become instrumental in unraveling the complexities of nucleic acid structure and function. Its fluorescent properties allow for sensitive detection in a variety of applications, from hybridization studies to real-time PCR.
DNA and RNA Hybridization Studies
CY5 is frequently employed to label DNA and RNA probes for hybridization-based assays. acs.orggenelink.com These labeled probes are essential for techniques like fluorescent in situ hybridization (FISH) and microarray analysis, where they enable the detection and quantification of specific nucleic acid sequences. genelink.comnih.gov The fluorescence intensity of cyanine dyes like CY5 often increases upon binding to biomolecules such as nucleic acids, and this can be further modulated by the formation of a duplex between a dye-modified single-stranded DNA and its complementary sequence. researchgate.net
The charge of the dye can also influence hybridization signals. Studies have shown that positively charged dyes like CY5 can produce more intense fluorescent signals in microarray experiments compared to negatively charged dyes under certain conditions. sigmaaldrich.com Furthermore, strategies such as double-labeling FISH probes with CY5 at both ends have been shown to significantly increase signal intensity without compromising specificity, which is particularly beneficial for identifying microorganisms. genelink.com
Near-infrared (NIR) fluorescent dyes like CY5.5, a derivative of CY5, are also utilized for nucleic acid blot hybridization. researchgate.netnih.gov The use of these NIR probes offers advantages such as minimal photodamage to samples, deep tissue penetration, and reduced background autofluorescence. lifetein.comnih.gov
Investigation of Excitonic Coupling in DNA Scaffolds
DNA nanostructures provide a powerful and modular platform for assembling and controlling the interactions between fluorescent dyes. rsc.org When CY5 dyes are positioned in close proximity on a DNA scaffold, their transition dipoles can interact, leading to a phenomenon known as excitonic coupling. nsf.govnih.gov This coupling results in the formation of delocalized excitons that are spread over the interacting dyes, altering the photophysical properties of the system. nsf.govnih.gov The strength and nature of this coupling are highly dependent on the distance and orientation between the CY5 molecules. nih.gov
Researchers have utilized DNA Holliday junction (HJ) templates to systematically study and control excitonic coupling in CY5 aggregates. nih.govnih.gov The flexibility of the DNA-HJ allows for the precise placement of dyes, enabling the exploration of different dye-dye interactions. nih.gov These studies have shown that steric and hydrophobic properties of chemically modified CY5 dyes (CY5-R) play a crucial role in determining the orientation and coupling strength of the resulting dimers. rsc.orgnih.gov The coupling strengths in these systems can range from 50 to 138 meV. rsc.orgnih.gov The formation of different types of dimers, such as H-dimers (stacked) and J-dimers (head-to-tail), can be favored by adjusting the dye's position within the DNA template. nih.gov
The ability to create and manipulate these delocalized two-exciton states on DNA scaffolds holds potential for the development of molecular logic gates and other nanophotonic devices. nsf.govacs.org
| Factor | Influence on Excitonic Coupling | Key Findings | References |
|---|---|---|---|
| Inter-dye Distance | Strongly influences coupling strength. Distances ≥ 2 base pairs generally do not produce strong coupling. | Closely spaced dyes (< 2 bp apart) exhibit strong excitonic coupling and Davydov splitting. | nsf.gov |
| Dye Orientation | Determines the type of aggregate formed (H-dimer, J-dimer, oblique). | Positioning within a Holliday junction template can favor specific dimer interactions. | nih.gov |
| Chemical Substituents (Sterics) | Plays a determining role in the orientation and coupling strength of dimers. | Modifying the 5,5'-substituents of the indole (B1671886) rings of CY5 alters steric properties, affecting dimer formation. | rsc.orgnih.gov |
| Chemical Substituents (Hydrophobicity) | Modifies the percentage of dimers formed and has a secondary role in packing characteristics. | Hydrophobic properties of CY5 derivatives influence the propensity to form aggregates. | rsc.orgnih.gov |
Real-Time PCR Probe Development
CY5 is a widely used reporter fluorophore in various real-time polymerase chain reaction (PCR) applications, including TaqMan probes, Scorpion primers, and Molecular Beacons. genelink.com In these probe-based assays, the fluorescence of CY5 is initially quenched. During the PCR process, the probe hybridizes to the target sequence, and the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the CY5 reporter from the quencher. eurogentec.com This separation results in an increase in fluorescence that is directly proportional to the amount of amplified DNA. eurogentec.com
For optimal quenching, CY5 is often paired with a dark quencher that has a good spectral overlap, such as Black Hole Quencher® (BHQ®) dyes. genelink.combiosyn.com The use of double-quenched probes, which include both an internal and a 3' quencher, can provide superior performance compared to traditional single-quenched probes. idtdna.com
Furthermore, multicolor combinatorial probe coding (MCPC) strategies have been developed to increase the multiplexing capability of real-time PCR. nih.gov In this approach, different combinations of fluorophores, including CY5, are used to create unique spectral signatures for different targets, allowing for the simultaneous detection of a larger number of genetic variants in a single reaction. nih.gov
| Probe Technology | Role of CY5 | Commonly Paired Quencher | References |
|---|---|---|---|
| TaqMan Probes | Reporter Fluorophore | BHQ-2®, TAMRA | genelink.comeurogentec.com |
| Molecular Beacons | Reporter Fluorophore | DABCYL, BHQ® dyes | genelink.comnih.gov |
| Scorpion Primers | Reporter Fluorophore | BHQ® dyes | genelink.com |
| Multicolor Combinatorial Probe Coding (MCPC) | Component of a multi-fluorophore code | Universal Quencher (e.g., DABCYL) | nih.gov |
Probes for Protein Dynamics and Interactions
The application of CY5 extends to the study of proteins, where it serves as a valuable label for investigating their dynamic behavior and interactions.
Studies of Protein Folding and Conformational Changes
Understanding the mechanisms of protein folding and the role of conformational changes is crucial for deciphering protein function. nih.gov Single-molecule fluorescence spectroscopy, often employing dyes like CY5, provides a powerful tool to study these dynamic processes. nih.gov By labeling a protein with a fluorescent probe, researchers can monitor changes in the fluorescence signal that correspond to alterations in the protein's structure. nih.gov
For instance, in protein-induced fluorescence enhancement (PIFE), the fluorescence of a cyanine dye like CY5 on a DNA or RNA molecule can increase when a protein binds in close proximity. biorxiv.org This phenomenon is attributed to the suppression of the dye's non-radiative photo-isomerization pathway due to steric hindrance from the bound protein. biorxiv.org
All-atom molecular dynamics simulations have also been used to investigate the interactions of CY5 with lipid bilayers and their potential effects on the dynamics of labeled membrane proteins. nih.gov These studies have shown that water-soluble fluorophores like CY5 can interact strongly with lipid bilayers through both electrostatic and hydrophobic interactions, which can, in turn, influence the structure and dynamics of the tagged membrane protein. nih.gov This highlights the importance of considering the potential impact of the fluorescent label itself on the system being studied.
The relationship between a protein's structure and its function is often governed by dynamic conformational changes. nih.gov These changes can be triggered by various factors, including interactions with other molecules. nih.gov Two primary models describe these binding events: "induced fit," where ligand binding causes a conformational change, and "pre-existing equilibrium," where proteins exist in an ensemble of conformations and a ligand selects and stabilizes a specific one. researchgate.net There is growing evidence supporting the pre-existing equilibrium model. researchgate.net
Analysis of Protein-Protein and Protein-DNA Interactions
CY5 triethylamine (B128534) salt is instrumental in elucidating the intricate networks of protein-protein and protein-DNA interactions that govern cellular functions. Various fluorescence-based techniques leverage CY5 labeling to provide quantitative and real-time data.
One prominent method is Förster Resonance Energy Transfer (FRET) . In FRET-based assays, CY5 often serves as the acceptor fluorophore paired with a suitable donor, such as Cy3. The efficiency of energy transfer between the donor and acceptor is exquisitely sensitive to the distance between them, typically in the 1-10 nanometer range, which corresponds to the scale of macromolecules. nih.gov This "molecular ruler" capability allows for the precise measurement of distances within or between labeled biomolecules, providing insights into conformational changes and binding events. nih.govnih.gov For instance, FRET studies using Cy3 and Cy5 have been employed to determine the locations of site-bound metal ions in RNA complexes and to investigate the structural dynamics of protein-ligand binding. nih.govnih.gov
Fluorescence Polarization (FP) is another powerful technique that utilizes CY5. FP assays measure the change in the polarization of emitted light from a fluorescently labeled molecule. acs.org When a small, CY5-labeled molecule tumbles rapidly in solution, it emits depolarized light. Upon binding to a larger protein, its rotational diffusion slows, resulting in an increase in the polarization of the emitted light. acs.org This change in polarization can be used to quantify binding affinities and screen for inhibitors of protein-protein or protein-DNA interactions. acs.orgontosight.airesearchgate.net Red-shifted fluorophores like CY5 are particularly advantageous for FP assays as they minimize interference from the natural autofluorescence of biological samples. acs.org
Protein-Induced Fluorescence Enhancement (PIFE) offers a method to study protein-nucleic acid interactions without the need to label the protein. In PIFE, the fluorescence intensity of a cyanine dye like CY5, positioned on a DNA or RNA molecule, increases upon the binding of a nearby protein. sigmaaldrich.com This enhancement is thought to result from the physical hindrance of the dye's photo-isomerization pathway by the protein. sigmaaldrich.com
Furthermore, CY5-labeled proteins can be used in high-throughput formats like protein arrays to simultaneously monitor interactions and activities. For example, Cy5-conjugated transglutaminase 2 (TG2) has been used on protein arrays to construct quantitative activity-interaction maps with its related proteins. Current time information in Los Angeles, CA, US. Single-molecule imaging techniques have also utilized CY5-labeled proteins, synthesized in cell-free systems, to directly visualize and analyze protein-protein interactions in real-time. researchgate.net
Table 1: Techniques for Analyzing Molecular Interactions Using CY5
| Technique | Principle | Typical Application with CY5 | Key Findings/Advantages |
|---|---|---|---|
| Förster Resonance Energy Transfer (FRET) | Distance-dependent energy transfer between a donor (e.g., Cy3) and an acceptor (CY5) fluorophore. | Studying conformational changes in proteins and nucleic acids; monitoring binding events. | Provides spatial information on the nanometer scale, acting as a "molecular ruler". nih.govnih.gov |
| Fluorescence Polarization (FP) | Measures the change in rotational diffusion of a CY5-labeled molecule upon binding to a larger partner. | Quantifying protein-protein and protein-ligand binding affinities; high-throughput screening. | Minimizes background autofluorescence; robust for quantitative measurements in solution. acs.orgresearchgate.net |
| Protein-Induced Fluorescence Enhancement (PIFE) | Enhancement of CY5 fluorescence when a protein binds in its vicinity on a nucleic acid strand. | Detecting protein-nucleic acid binding without labeling the protein. | Simplifies experimental design by avoiding protein labeling; sensitive to close-proximity binding. sigmaaldrich.com |
| Protein Arrays | Immobilized proteins are probed with CY5-labeled molecules to detect interactions. | High-throughput screening of protein interactions and enzymatic activity. | Allows for simultaneous analysis of multiple interactions, creating interaction maps. Current time information in Los Angeles, CA, US. |
| Single-Molecule Imaging | Direct visualization of individual CY5-labeled molecules to observe their interactions. | Real-time analysis of dynamic processes like motor protein movement. | Provides direct observation of molecular events, avoiding ensemble averaging. researchgate.net |
Enzyme Activity and Cleavage Monitoring
The fluorescence properties of CY5 make it a valuable tool for developing assays to monitor enzyme activity, particularly for proteases and kinases. These assays are often designed based on FRET or fluorescence quenching principles.
In a typical protease activity assay, a substrate peptide is dually labeled with a FRET pair, such as a fluorophore and a quencher, or two different fluorophores like Cy3 and CY5. In the intact peptide, the fluorescence of the donor is quenched or results in FRET. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher (or the FRET pair) are separated, leading to a measurable increase in the donor's fluorescence or a change in the FRET ratio. This provides a direct and continuous measure of enzyme activity. nih.gov
Similarly, fluorescence-based assays are crucial for studying the activity of other enzymes like kinases, which are key targets in drug discovery. targetmol.com While direct labeling of ATP or substrates with CY5 can be challenging, indirect coupled-enzyme assays are often employed. aatbio.com Furthermore, fluorescence polarization can be adapted to monitor enzymatic reactions that result in a change in the molecular size of the CY5-labeled substrate. researchgate.net The high sensitivity of fluorescence-based assays, including those using CY5, makes them well-suited for high-throughput screening of enzyme inhibitors. nih.gov
Targeted Imaging of Subcellular Organelles and Cellular Processes
By conjugating CY5 to specific targeting moieties, researchers can visualize and track the dynamics of organelles and various cellular processes in living cells with high spatial and temporal resolution.
Mitochondrial Imaging and Dynamics Studies
Mitochondria are vital organelles, and their dysfunction is implicated in numerous diseases. CY5-based probes have been developed for targeted mitochondrial imaging. For instance, novel cyanine-based dyes like Cy5-PEG2 and Cy5-PEG4 have been synthesized to selectively accumulate in mitochondria. nih.govacs.orgnih.govbiorxiv.org These probes enable the real-time monitoring of mitochondrial dynamics, such as fission and fusion events, and can detect changes in mitochondrial morphology associated with cellular stress or disease states. nih.govacs.org A key advantage of some of these CY5 derivatives is their ability to cross the blood-brain barrier, allowing for non-invasive in vivo imaging of mitochondria in the brain. nih.govacs.orgnih.govbiorxiv.org It has also been shown that CY5, when attached to a short oligonucleotide, can be loaded into cells to label structures resembling mitochondria. researchgate.net
Endocytosis and Cellular Internalization Assays
Endocytosis is a fundamental process by which cells internalize molecules from their external environment. CY5 is widely used to track this process. Biomolecules or nanoparticles labeled with CY5 can be administered to cells, and their uptake and subsequent trafficking through the endocytic pathway can be monitored using fluorescence microscopy. nih.govnih.gov
For example, dual-color fluorescence cross-correlation spectroscopy has been used to study the endocytosis of cholera toxin labeled with Cy2 and CY5, revealing the co-internalization and subsequent separation of its subunits. nih.gov Flow cytometry is another high-throughput method used to quantify the internalization of CY5-labeled materials, such as antibodies, providing single-cell data on the variability of this process. researchgate.netbiorxiv.orgnih.gov These assays are critical for understanding the mechanisms of drug and nanoparticle delivery into cells. nih.govnih.gov
Characterization of Specific Cellular Microenvironments (e.g., Tumor Microenvironments)
The tumor microenvironment (TME) has distinct physiological characteristics, such as hypoxia, acidity, and overexpression of certain enzymes, which can be exploited for targeted imaging. nih.govrsc.org CY5-based probes can be designed to be "smart," meaning their fluorescence is activated or altered in response to specific features of the TME. acs.org
For example, probes have been developed where CY5 fluorescence is quenched but becomes activated upon cleavage by proteases that are overexpressed in tumors, such as cathepsins. nih.gov Other strategies involve conjugating CY5 to ligands that target specific receptors on cancer cells or the tumor vasculature. A probe consisting of the near-infrared dye Cy5.5 conjugated to the A11 peptide has been developed to target PD-L1, a protein often overexpressed on tumor cells, enabling in vivo imaging of various tumors. nih.govacs.org Similarly, Cy5.5-labeled factor VIIa has been used to image tissue factor expressed on the vascular endothelial cells of tumors. nih.gov These targeted probes allow for the specific visualization of tumors, aiding in diagnosis and the monitoring of therapeutic responses. researchgate.netfrontiersin.org
Table 2: CY5 Probes for Cellular Imaging
| Application Area | Probe Design Principle | Example | Key Research Finding |
|---|---|---|---|
| Mitochondrial Dynamics | Cyanine dye engineered for mitochondrial accumulation. | Cy5-PEG2, Cy5-PEG4 | Enables real-time, in vivo imaging of mitochondrial morphology and dynamics, even in the brain. nih.govacs.orgnih.govbiorxiv.org |
| Endocytosis Assays | CY5 conjugated to a molecule or nanoparticle of interest. | CY5-labeled antibodies or nanoparticles | Allows for quantitative tracking of internalization and intracellular trafficking pathways in live cells. nih.govnih.gov |
| Tumor Microenvironment | CY5 linked to a targeting moiety (e.g., peptide) or as part of an activatable probe. | Cy5.5-A11 (targets PD-L1) | Provides specific, in vivo visualization of tumors by targeting unique features of the TME. nih.govacs.org |
Biosensing and Analytical Detection Applications
The high sensitivity of fluorescence detection makes CY5 an excellent component of biosensors and other analytical tools. Its application in microarray technology is well-established, where CY5-labeled nucleic acid probes are used to detect gene expression levels. sigmaaldrich.comontosight.ai
More advanced biosensing platforms also incorporate CY5. For instance, through-bond energy transfer (TBET) cassettes using CY5 have been created. These systems can be mixed with other fluorescent indicators to create ratiometric sensors for analytes like metal ions (Cu²⁺) or for measuring pH. nih.gov The large pseudo-Stokes shift of these CY5 cassettes allows for excitation with a single UV wavelength while detecting emission in the far-red, which is advantageous for complex sample analysis. nih.gov
Furthermore, the fluorescence of CY5 can be significantly enhanced when it is in proximity to metallic nanostructures, a phenomenon known as metal-enhanced fluorescence. This effect has been exploited by tethering CY5-labeled DNA to silver island films, leading to a more than 10-fold increase in the total emitted photons per molecule. nih.gov This enhancement increases the sensitivity of detection, which is crucial for applications like single-molecule detection and DNA-based assays for diagnostics. nih.gov Implantable biosensors have also been developed using CY5.5 for continuous in vivo monitoring of targeted molecular probes in disease models. researchgate.net
Detection of Reactive Chemical Species
The chemical compound CY5 triethylamine salt, a member of the cyanine dye family, serves as a versatile platform for the development of molecular probes aimed at detecting reactive chemical species (RCS). These species, which include reactive oxygen species (ROS) and reactive nitrogen species (RNS), are crucial in various biological processes and are often implicated in pathological conditions. The detection of RCS by probes based on the CY5 chromophore typically relies on chemical reactions that modulate the dye's fluorescence properties.
A prevalent mechanism for detecting ROS involves the use of a non-fluorescent, reduced precursor of CY5, often referred to as a hydrocyanine (hydro-Cy5). This reduced form possesses a disrupted π-conjugation system, rendering it colorless and non-fluorescent. Upon interaction with specific ROS, such as the superoxide (B77818) radical (O₂•⁻) or the hydroxyl radical (•OH), the hydrocyanine is oxidized, which restores the extended π-conjugation of the cyanine core. This chemical transformation results in a significant increase in fluorescence, signaling the presence of the targeted reactive species. This "turn-on" fluorescence response provides a high signal-to-background ratio, which is advantageous for sensitive detection. Research has demonstrated that this approach can be highly effective, with some hydrocyanine-based probes exhibiting a substantial increase in fluorescence intensity upon oxidation.
Furthermore, the versatility of the cyanine scaffold allows for the design of probes with specificity towards different RCS. For instance, by incorporating specific reactive moieties into the CY5 structure, probes have been developed to detect other significant signaling molecules like nitric oxide (NO) and peroxynitrite (ONOO⁻). Probes for nitric oxide have been engineered using an o-phenylenediamine (B120857) scaffold attached to a cyanine dye. In the presence of NO and oxygen, this diamine moiety is converted to a more electron-poor triazole, which in turn modulates the fluorescence of the cyanine chromophore, leading to a detectable signal.
For the detection of the highly reactive species peroxynitrite, more complex probe designs, such as those based on Förster Resonance Energy Transfer (FRET), have been developed. In one such system, a FRET dyad of Cyanine 3 (Cy3) and Cyanine 5 (Cy5) was engineered. The differential reactivity of the two dyes towards peroxynitrite allows for a ratiometric fluorescent signal, providing a more quantitative measure of the analyte's concentration. targetmol.comcaymanchem.com Specifically, in the presence of peroxynitrite, the fluorescence of the Cy5 acceptor can be quenched while the fluorescence of the Cy3 donor is enhanced, leading to a significant change in the ratio of their emission intensities. caymanchem.com
The following table summarizes the performance of representative cyanine-based probes for the detection of various reactive chemical species.
| Probe System | Target Species | Detection Mechanism | Key Performance Aspect | Reference |
| Hydrocyanine (General) | ROS (e.g., O₂•⁻, •OH) | Oxidation of non-fluorescent precursor to fluorescent cyanine | Significant "turn-on" fluorescence response | |
| PNCy3Cy5 | Peroxynitrite (ONOO⁻) | FRET with differential reactivity of Cy3 and Cy5 | Ratiometric signal change; high sensitivity (0.65 nM detection limit) | targetmol.comcaymanchem.comcaymanchem.com |
| Diaminocyanine derivative | Nitric Oxide (NO) | NO-induced conversion of o-phenylenediamine to a triazole | Fluorescence "turn-on" upon reaction with NO |
Development of pH-Sensitive Probes (via Cyanine Derivatives)
While the core CY5 structure is generally considered to have fluorescence that is stable across a wide pH range, a property that makes it a reliable internal standard in ratiometric measurements, the cyanine scaffold can be chemically modified to create pH-sensitive probes. nih.govnih.gov The development of such probes is of significant interest for imaging and quantifying pH variations in biological systems, as pH is a critical parameter in cellular compartments and is often altered in disease states. researchgate.netgoogle.comacs.org
The strategy to impart pH sensitivity to a cyanine dye like CY5 typically involves the introduction of a protonatable group at a strategic position within the molecule. This group, upon protonation or deprotonation in response to changes in the ambient pH, alters the electronic structure of the cyanine chromophore. This alteration, in turn, modulates the dye's photophysical properties, leading to a change in its fluorescence intensity or a shift in its absorption or emission spectra.
Research has shown that cyanine derivatives with non-N-alkylated indolium structures can act as pH-sensitive probes. researchgate.net In such designs, the nitrogen atom in the indolium ring can be protonated in acidic conditions, leading to an increase in fluorescence. Conversely, in neutral or alkaline environments, the deprotonated form is non-fluorescent or quenched. This "off-on" switching mechanism can be fine-tuned by introducing different substituents to the cyanine structure, which allows for the development of probes with a range of pKa values, making them suitable for sensing pH in different biological compartments. For example, some functionalized pentamethine cyanine dyes have been shown to be fluorescent in acidic media and non-fluorescent in alkaline environments. researchgate.net
In other designs, a piperazine (B1678402) moiety has been coupled to a cyanine chromophore to create a pH-sensitive dye. nih.gov The protonation of the piperazine group in acidic conditions influences the electronic properties of the cyanine, resulting in a detectable optical response. Such probes can be designed for ratiometric measurements, where the ratio of fluorescence intensity at two different wavelengths changes with pH, providing a more robust and quantitative measurement that is less susceptible to variations in probe concentration or excitation intensity.
The table below provides examples of how the fluorescence of cyanine-based probes can be engineered to respond to changes in pH.
| Probe Design Principle | pH-Responsive Mechanism | Effect on Fluorescence | Tunable Parameter | Reference |
| Non-N-alkylated indolium cyanine | Protonation of the indolium nitrogen in acidic conditions | Fluorescence is "on" in acidic media and "off" in alkaline media | pKa can be tuned by structural modifications | researchgate.net |
| Cyanine with a piperazine moiety | Protonation of the piperazine group modulates the chromophore's electronics | Ratiometric change in fluorescence emission | pKa of the probe | nih.gov |
| FRET pair with a pH-sensitive dye and a pH-stable cyanine (e.g., FAM and Cy5) | pH-sensitive dye's fluorescence changes with pH, while the cyanine's fluorescence remains stable | The ratio of the two emission intensities changes with pH | The dynamic range of the ratiometric response | nih.gov |
It is important to note that while the general principles of cyanine dye chemistry are applicable, the specific performance characteristics of a pH probe, such as its pKa and dynamic range, are highly dependent on its precise chemical structure.
Advanced Imaging Methodologies Employing Cy5 Triethylamine Salt
Fluorescence Microscopy Techniques
The favorable photophysical properties of CY5 triethylamine (B128534) salt have led to its widespread adoption in a multitude of fluorescence microscopy methods. Its brightness and photostability allow for high-contrast imaging of specifically labeled structures within cells and tissues.
Confocal Laser Scanning Microscopy (CLSM)
Confocal Laser Scanning Microscopy (CLSM) is a powerful technique that provides high-resolution, optically sectioned images of fluorescently labeled specimens, effectively reducing out-of-focus blur. CY5 triethylamine salt is frequently used as a fluorescent label in CLSM due to its emission in the far-red spectrum, which helps to avoid the natural autofluorescence of biological samples that typically occurs at shorter wavelengths.
In CLSM applications, molecules of interest are tagged with CY5. The sample is then excited by a laser, typically around 640 nm, and the emitted fluorescence is detected through a pinhole that rejects light from outside the focal plane. researchgate.net This process allows for the detailed three-dimensional reconstruction of cellular structures. For instance, studies have utilized Cy5.5 (a derivative of Cy5) conjugated to targeting molecules to analyze their interaction with and uptake by specific cells, confirming the localization of the labeled conjugates within the cellular environment. researchgate.net The clear, high-contrast images obtained with CY5 in CLSM enable precise localization studies of proteins, nucleic acids, and other cellular components. targetmol.comtargetmol.com
Total Internal Reflection Fluorescence Microscopy (TIRFM)
Total Internal Reflection Fluorescence Microscopy (TIRFM) is a specialized technique that selectively excites fluorophores in a very thin region of the specimen, typically within 100 nanometers of the coverslip. nih.gov This is achieved by directing a laser beam at a high angle of incidence to the glass-water interface, creating an evanescent field that penetrates only a short distance into the sample. nih.gov This methodology is ideal for visualizing processes at the cell membrane with an exceptionally high signal-to-noise ratio.
This compound is an excellent candidate for TIRFM studies, particularly for investigating membrane proteins, cell adhesion, and vesicle trafficking. When CY5-labeled ligands bind to receptors on the cell surface, or when CY5 is incorporated into membrane-associated proteins, TIRFM can be used to observe these molecules with minimal background fluorescence from the cytoplasm. nih.gov The high quantum yield and photostability of CY5 allow for the tracking of single molecules on the cell surface over time, providing insights into their dynamics and interactions within the plasma membrane.
Super-Resolution Fluorescence Imaging Approaches
Standard fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. Super-resolution microscopy techniques bypass this limitation, enabling the visualization of cellular structures at the nanoscale. CY5 is one of the most widely used dyes in a key super-resolution method known as single-molecule localization microscopy (SMLM), which includes techniques like photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM). researchgate.net
The success of SMLM relies on the ability to control the fluorescence of the probes, switching most of them to a dark (off) state while a sparse, random subset is switched to a bright (on) state. researchgate.netresearchgate.net The positions of these individual bright molecules are then precisely localized. By repeating this process over thousands of frames, a composite super-resolution image is constructed. Cyanine (B1664457) dyes like CY5 exhibit the photoswitching behavior crucial for these techniques, often induced by the presence of thiols in the imaging buffer. researchgate.net This property allows CY5 to be reliably cycled between fluorescent and dark states, making it a cornerstone fluorophore for revealing the intricate details of cellular architecture far beyond the diffraction limit. researchgate.net
Quantitative Image-Based Cytometry (QIBC) Methodologies
Quantitative Image-Based Cytometry (QIBC) combines the high spatial resolution of fluorescence microscopy with the high-throughput quantitative power of flow cytometry. nih.gov This approach uses automated microscopy to capture images of large cell populations and applies sophisticated image analysis algorithms to extract multiparametric data from individual cells. nih.gov
In QIBC protocols, CY5 is used as a fluorescent label for one of the parameters being measured, such as the expression of a specific protein. nih.govresearchgate.net Cells are stained with a cocktail of fluorescent dyes, including a nuclear stain like DAPI and one or more antibodies conjugated to fluorophores like CY5. Automated imaging systems equipped with specific filter sets for each dye (e.g., a Cy5 filter with excitation around 645 nm and emission around 705 nm) capture images in multiple channels. nih.govresearchgate.net Subsequent analysis allows for the correlation of protein expression levels (from the CY5 signal) with other cellular features, such as DNA content or cell cycle phase, on a single-cell basis across thousands of cells. nih.gov
| Parameter | Fluorophore/Stain | Typical Filter Set | Reference |
|---|---|---|---|
| Protein of Interest | CY5 | Excitation: 645/30 nm, Emission: 705/72 nm | nih.govresearchgate.net |
| DNA Content | DAPI | Excitation: 350/50 nm, Emission: 460/50 nm | nih.gov |
| DNA Replication | EdU (via Alexa Fluor 488) | Excitation: 480/30 nm, Emission: 535/40 nm | nih.gov |
Single-Molecule Fluorescence Spectroscopy and Imaging
Investigating biological processes at the single-molecule level provides insights that are often obscured in ensemble measurements. This compound has been a workhorse fluorophore in single-molecule fluorescence spectroscopy and imaging for many years. researchgate.net Its high extinction coefficient, good quantum yield, and relative photostability make it possible to detect the fluorescence from a single CY5 molecule.
One of the most prominent applications is in Förster Resonance Energy Transfer (FRET) experiments, where CY5 often serves as the acceptor molecule in a pair with a donor dye like Cy3. Single-molecule FRET (smFRET) can measure distances on the order of 3-10 nanometers and is used to study conformational changes in proteins and nucleic acids in real-time. The unique photophysical properties of CY5, including its propensity for trans-cis isomerization and its triplet state characteristics, have been studied in detail to accurately interpret single-molecule data. researchgate.net Understanding these behaviors is critical for explaining phenomena observed in single-molecule fluorescence traces, such as blinking and shifts in emission intensity. researchgate.net
In Vitro and Ex Vivo Imaging Paradigms
Beyond live-cell imaging, this compound is extensively used in in vitro assays and ex vivo imaging to assess the distribution and accumulation of labeled molecules in tissues and organs.
In vitro applications often involve labeling biomolecules like antibodies, proteins, or nucleic acids with CY5 for use in techniques such as fluorescence microscopy, flow cytometry, and various plate-based assays. targetmol.com The water-soluble nature of this compound facilitates its use in aqueous buffer systems common to these experiments. targetmol.com
Ex vivo imaging involves the analysis of organs and tissues removed from a test subject (e.g., a mouse model) that has previously been administered a CY5-labeled compound. This approach is crucial in preclinical studies to understand the biodistribution of therapeutic agents or diagnostic probes. For example, researchers have injected Cy5-labeled siRNA nanocarriers into mice and then performed ex vivo imaging of major organs to determine where the therapeutic complexes accumulate. researchgate.net Such studies have shown significant fluorescence signals in organs like the kidneys and liver, providing vital information on the targeting efficiency and clearance of the labeled molecules. researchgate.netnih.gov Similarly, the distribution of free Cy5.5 dye has been tracked ex vivo over extended periods, revealing its persistence in various tissues. nih.gov
| Labeled Compound | Animal Model | Primary Organs Analyzed | Key Finding | Reference |
|---|---|---|---|---|
| Cy5-labeled siRNA/nanocarrier complexes | Mouse | Kidneys, Liver, Lungs | Complexes accumulated and were retained in kidneys for over 3 hours. | researchgate.net |
| Cy5.5-labeled TCL-SPION | Mouse (ICR) | Liver, Lung, Kidney, Lymph Node | Signal in the liver and lung decreased over time, while remaining constant in the kidney and lymph node for 28 days. | nih.gov |
| Cy5.5 Fluorescent Dye | Rat | Spinal Cord (Head, Cervical, Thoracic, Lumbar) | Injection into the lateral ventricle resulted in broader distribution to the thoracic and lumbar spinal cord compared to cisterna magna injection. | nih.gov |
High-Resolution Imaging of Cultured Cells
The use of this compound is well-established in the high-resolution imaging of cultured cells, primarily through immunocytochemistry (ICC). caymanchem.combertin-bioreagent.com In this technique, CY5 is conjugated to secondary antibodies that specifically bind to primary antibodies targeting a protein of interest within the cell. This allows for the precise visualization of subcellular structures and the localization of specific proteins.
CY5-azide (Cy5-N3) derivatives can also be used for cellular imaging studies. biocat.comtargetmol.com These probes can be introduced to cell cultures, and after an incubation period, excess dye is washed away, allowing for observation with a fluorescence microscope. targetmol.com The far-red emission of CY5 is particularly beneficial for high-resolution techniques as it reduces light scattering and improves the signal-to-noise ratio, leading to clearer and more detailed images of cellular components.
Ex Vivo Analysis of Tissues and Organs (e.g., Tumor Tissue, Organ Distribution)
Ex vivo imaging involves the analysis of tissues and organs removed from an organism. CY5-conjugated probes are extensively used in this context to study disease models and biodistribution. For instance, CY5-labeled ligands have been employed to characterize hematopoietic tumor microenvironments. caymanchem.comtargetmol.com
In cancer research, CY5-labeled targeting proteins, such as antibodies or factor VIIa, have been used to visualize tumor xenografts in mice. nih.gov After administration of the probe, the tumor and major organs are excised for imaging. These studies demonstrate that CY5-conjugated probes can specifically localize to tumor tissues, allowing for clear delineation between cancerous and normal tissue. nih.govresearchgate.netnih.gov This capability is critical for assessing the boundaries of a tumor and detecting metastases. nih.govnih.gov
Organ distribution studies track where a substance accumulates in the body. In one study, the distribution of Cy5.5-labeled nanoparticles was tracked over 28 days. nih.govnih.gov Following intravenous injection, major organs were imaged at various time points to quantify the fluorescence intensity, revealing kinetic profiles of accumulation and clearance. For example, while initial high fluorescence was seen in the lungs, the signal was maintained in the liver and spleen for the duration of the study, indicating long-term retention in these organs. nih.gov
Table 1: Research Findings in Ex Vivo Analysis Using CY5-Labeled Probes
| CY5-Labeled Probe | Target/Model | Key Findings |
|---|---|---|
| mAb-SA-Cy5 | HepG2 xenograft-bearing nude mice | The probe selectively targeted and was retained in tumor tissues for up to 72 hours, with a high tumor-to-non-tumor fluorescence ratio. researchgate.net |
| Cy5.5-labeled factor VIIa (fVIIa) | Various tumor xenografts (glioma, pancreatic, squamous cell carcinoma) | The probe specifically localized to tumor xenografts for at least 14 days, enabling clear visualization of primary tumors and monitoring of therapeutic responses. nih.gov |
| Chlorotoxin:Cy5.5 (CTX:Cy5.5) | Glioma, rhabdomyosarcoma, and prostate cancer models in mice | The bioconjugate specifically illuminated primary tumors and metastatic tissues, allowing for clear distinction from normal, healthy tissue under simulated surgical conditions. nih.gov |
| Cy5.5-labeled Thermally Cross-linked Superparamagnetic Iron Oxide Nanoparticles (TCL-SPION) | ICR mice (organ distribution study) | The nanoparticles showed the highest fluorescence in the lung shortly after injection, with sustained signal in the liver and spleen for over 28 days, indicating long-term accumulation. nih.govnih.gov |
Multi-Color and Multiplexed Imaging Strategies
Dual-Fluorophore Labeling and FRET-Based Imaging
CY5 is frequently used as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET)-based imaging. FRET is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity (typically within 1-10 nm). rsc.org This phenomenon is highly sensitive to distance, making it a powerful tool for studying molecular interactions, such as protein-protein binding or conformational changes in biomolecules. nih.gov
A well-characterized FRET pair for single-molecule studies is Cy3.5 (donor) and Cy5.5 (acceptor). nih.govnih.gov This pair has been used to study the dynamics of nucleic acids and nucleosomes. nih.gov In a typical FRET setup, the donor (e.g., Cy3.5) is excited, and if the acceptor (e.g., Cy5.5) is close enough, the energy is non-radiatively transferred, causing the acceptor to fluoresce. The efficiency of this transfer can be measured to calculate the distance between the labeled molecules. nih.gov In other systems, quantum dots have been used as donors with CY5 as the acceptor to create DNA biosensors. mdpi.com
Table 2: Example of a FRET Pair Involving a CY5 Derivative
| Donor Fluorophore | Acceptor Fluorophore | Application | Förster Radius (R₀) |
|---|---|---|---|
| Cy3.5 | Cy5.5 | Single-molecule studies of nucleic acids and nucleosomes. nih.govnih.gov | ~55 Å nih.gov |
Strategies for Minimizing Spectral Overlap and Cross-Talk
A significant challenge in multi-color imaging is spectral cross-talk, which occurs when the emission signal from one fluorophore "bleeds through" into the detection channel of another. nih.govtechnion.ac.il This can lead to false positives, particularly in colocalization studies. technion.ac.il Given CY5's emission in the far-red, it is often paired with fluorophores that emit in the green or orange parts of the spectrum, such as Alexa Fluor 488 or eGFP. nih.gov
Several strategies are employed to minimize cross-talk:
Optimal Filter Selection: Using narrow bandpass emission filters that are specifically tailored to the emission peak of each fluorophore can effectively block signals from other dyes. nih.gov By carefully selecting filters, the detection of one fluorophore can be isolated from the emission of another, even if their spectra have some overlap. nih.gov
Sequential Imaging: Instead of exciting all fluorophores and detecting all signals simultaneously, sequential scanning can be used. technion.ac.il In this method, a single laser line excites one fluorophore at a time, and its emission is collected before moving to the next fluorophore. This temporal separation ensures that the detected signal originates only from the targeted dye. technion.ac.il
Spectral Unmixing: For complex cases with significant overlap, spectral imaging and linear unmixing algorithms can be used. A reference emission spectrum for each fluorophore is acquired, and this information is used to mathematically separate the mixed signals into their individual components. technion.ac.il
Integration with Magnetic Resonance Imaging (MRI) (indirect, as part of probe systems)
While this compound is a fluorescent agent for optical imaging, it can be integrated into multimodal probe systems that also allow for magnetic resonance imaging (MRI). This is achieved by conjugating CY5 or its derivatives to MRI contrast agents. A prominent example is the use of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles (TCL-SPIONs). nih.govnih.gov
In this system, the components serve distinct roles:
CY5.5: Provides the near-infrared fluorescence signal for high-sensitivity optical imaging. This is useful for in vivo surface imaging and detailed ex vivo analysis of tissue sections.
Iron Oxide Nanoparticle Core: Functions as a T2 contrast agent for MRI. These nanoparticles create local magnetic field inhomogeneities, which can be detected by MRI to provide high-resolution anatomical images deep within the body.
The combination of these modalities in a single probe allows researchers to correlate the high-sensitivity cellular and molecular information from fluorescence imaging with the high-resolution anatomical and physiological data from MRI. Such dual-modality probes are valuable for comprehensive preclinical studies, including tracking the long-term fate and biodistribution of nanoparticles in vivo and ex vivo. nih.govnih.gov
Theoretical and Computational Studies of Cy5 Triethylamine Salt and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Photophysics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are pivotal in modeling the electronic structure and photophysical characteristics of cyanine (B1664457) dyes. mdpi.comnih.gov These methods allow for a detailed investigation of the relationship between a molecule's structure and its spectral properties.
The rational design and fine-tuning of cyanine dyes for specific applications necessitate theoretical approaches to understand and predict their absorption and fluorescence behavior. dntb.gov.ua DFT is widely accepted for providing an adequate description of the geometry and physicochemical properties of organic compounds in their ground state. mdpi.com For excited-state properties, TD-DFT is considered a robust and reliable tool for calculating the electronic structure and geometry. mdpi.com
The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. mdpi.com Studies have systematically evaluated various functionals for their ability to predict the absorption and emission maxima of cyanine dyes. For instance, a comparison of ten different DFT functionals revealed that hybrid functionals like B3LYP, PBE0, and M06, which include a portion of Hartree-Fock exchange, perform adequately for this class of dyes. mdpi.com While they may overestimate transition energies, the mean absolute deviation is typically within an acceptable range of 0.2–0.3 eV. mdpi.com In contrast, some range-separated functionals like CAM-B3LYP have shown poorer performance for certain cyanine dyes. mdpi.com
The choice of basis set also significantly influences the accuracy of the predicted absorption maxima. Calculations have shown that adding a single diffuse function to the 6-31G(d,p) basis set, resulting in 6-31+G(d,p), can improve the results. mdpi.com The best accuracy is often achieved with larger basis sets such as 6-311+G(2d,p). mdpi.com For example, for the thiazole (B1198619) orange (TO) dye, the predicted maximum with this large basis set was 458 nm (2.71 eV), which is a reasonable approximation of the experimental value of 502 nm (2.47 eV). mdpi.com
To mimic experimental conditions, solvent effects are often modeled using implicit solvation models like the Solvation Model based on Density (SMD) or the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM). mdpi.comacs.org The combination of molecular dynamics (MD) simulations to sample conformers and subsequent TD-DFT calculations has proven effective in accurately reproducing the absorption spectra of fluorescent probes in solution. acs.org
The photophysical properties of CY5 can be tuned by introducing electron-donating (D) or electron-withdrawing (W) substituents to its core structure. nih.govmdpi.com DFT and TD-DFT calculations are instrumental in quantifying how these modifications affect properties like solubility, transition dipole moment (μ), and the difference between the excited-state and ground-state static dipole moments (Δd). nih.govmdpi.com
Systematic computational studies have explored the effects of various substituent pairs on the pristine CY5 structure. nih.govmdpi.com These studies categorize substituent pairs as donating-donating (D-D), withdrawing-withdrawing (W-W), and donating-withdrawing (D-W). The impact of these substitutions can be correlated with empirically derived Hammett constants (σp), where negative values indicate electron-donating character and positive values indicate electron-withdrawing character. mdpi.com
One key finding is that substituents can significantly alter the Gibbs free energy of solvation (ΔGsolv), a measure of solubility. Dyes with W-W substituent pairs tend to exhibit the most negative ΔGsolv values, suggesting enhanced solubility in polar solvents like water compared to the unsubstituted (pristine) CY5. nih.govmdpi.com This is a crucial factor for biological applications.
Furthermore, while the transition dipole moment is relatively unaffected by many substitutions, the static dipole difference (Δd) can be significantly enhanced. mdpi.com An increase in Δd is important as it can augment the two-body exciton (B1674681) interaction energy in dye aggregates. mdpi.com Generally, W-W and D-W pairs lead to a greater increase in Δd, with electron-withdrawing groups having a more substantial impact. mdpi.com This suggests that strategic substitution can be used to enhance the excitonic properties of CY5 aggregates, which is relevant for applications in light-harvesting and quantum computing. mdpi.comnih.gov
Molecular Modeling of Interactions with Biological Systems
Molecular modeling techniques, particularly molecular dynamics (MD) simulations, provide a dynamic view of how CY5 and its analogs interact with complex biological environments. These simulations offer insights into the conformational changes, binding affinities, and local environmental effects that modulate the dye's photophysical behavior.
CY5 is frequently conjugated to biomolecules like DNA, proteins, and nanobodies for use in fluorescence imaging and sensing. caymanchem.comnih.govnih.gov MD simulations can elucidate the structural and dynamic properties of these conjugates. For example, simulations of CY3 and CY5 dyes terminally attached to the 5' end of DNA have been used to study their structure, dynamics, and energetics. acs.org
The photophysical properties of CY5 can also be altered upon binding to biomolecules. The binding of Cy5-biotin to streptavidin, for instance, leads to a red-shift in both absorption and emission spectra and an increase in fluorescence lifetime. cambridge.org These changes are often attributed to steric hindrance within the biomolecular environment, which can suppress non-radiative decay pathways like trans-cis isomerization. cambridge.orgresearchgate.net
In aqueous solutions, cyanine dyes like CY5 have a tendency to self-assemble into aggregates, which can dramatically alter their optical properties. rsc.orgrsc.org Atomistic MD simulations are a powerful tool for investigating the structure and thermodynamics of this aggregation process. rsc.orgnih.govacs.org
Simulations have shown that cyanine dyes can form different types of aggregates, such as H-aggregates (often characterized by a blue-shift in absorption) and J-aggregates (characterized by a sharp, red-shifted absorption band). rsc.orgrsc.org For example, simulations of pinacyanol chloride (PCYN) show the formation of H-aggregate stacks. rsc.orgrsc.org In contrast, dyes like 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine chloride (TTBC) associate into sheet-like J-aggregates with a "brickwork" arrangement. rsc.orgrsc.org
The thermodynamics of self-assembly can be quantified by calculating the potential of mean force (PMF) for the association of dye monomers into dimers, trimers, and larger oligomers. From the PMF, the free energies of association can be determined. For the dimerization of several cyanine dyes, binding free energies have been reported to be in the range of 8 to 15 kBT, which is consistent with values for other ionic chromonics. rsc.orgrsc.org These simulations provide detailed, real-time views of the aggregation process on an atomic scale, which is often inaccessible through experimental means alone. acs.org
Computational Approaches to Quenching Mechanism Elucidation
Fluorescence quenching, the process that leads to a decrease in fluorescence intensity, is a critical aspect of a fluorophore's behavior. Computational methods are increasingly used to unravel the complex mechanisms behind quenching, which can include photoisomerization, intersystem crossing to triplet states, and interactions with other molecules.
One well-studied quenching pathway for CY5 is photoinduced isomerization from the fluorescent all-trans isomer to a weakly fluorescent cis isomer. acs.orgnih.govresearchgate.net The cis isomer's ground state absorbs at a red-shifted wavelength (around 690 nm) compared to the trans isomer. nih.gov Fluorescence Correlation Spectroscopy (FCS) combined with kinetic modeling can be used to determine the rate constants for both the photoinduced isomerization and the thermal back-isomerization. acs.org These studies show that under typical excitation conditions, a significant population of CY5 molecules can exist in the dark cis state. acs.org
Quenching can also be induced by specific molecular interactions. For instance, the fluorescence of CY5 is quenched by guanine (B1146940) nucleotides, a phenomenon that is particularly relevant when CY5 is attached to DNA. nih.govplos.org It has been observed that unpaired guanine and thymine (B56734) bases in proximity to the dye can alter its fast-blinking kinetics, providing a mechanism for developing sensitive DNA detection assays. nih.gov
Computational studies have also been employed to understand quenching by external agents. It has been shown that phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can reversibly quench CY5 fluorescence. nih.gov High-resolution mass spectrometry and other analyses support a mechanism involving a 1,4-addition of the phosphine (B1218219) to the polymethine bridge of the dye, forming a non-fluorescent covalent adduct. nih.gov
Furthermore, computational modeling helps to understand and control the competition between fluorescence quenching and Förster Resonance Energy Transfer (FRET) in dye aggregates. In DNA-templated heterodimers of Cy5 and Cy5.5, altering the spatial arrangement of the dyes can switch the dominant relaxation pathway. acs.org A "transverse" arrangement leads to fluorescence quenching via rapid non-radiative decay, while an "adjacent" configuration promotes efficient energy transfer from Cy5 to Cy5.5. acs.org This highlights how computational insights can guide the design of DNA-dye assemblies with tunable photophysical outcomes for various applications. acs.orgnih.gov
Material Science and Nanotechnology Applications of Cy5 Triethylamine Salt
Integration into Fluorescent Nanosensors and Nanoprobes
The primary application of CY5 triethylamine (B128534) salt in nanotechnology is as a fluorescent label for creating highly sensitive nanosensors and nanoprobes. Its succinimidyl ester (SE) derivative, CY5-SE triethylamine salt, is an amine-reactive probe that readily forms stable covalent bonds with primary amines on biomolecules such as proteins, peptides, and oligonucleotides. researchgate.netresearchgate.net This straightforward conjugation chemistry allows for the precise labeling of targeting ligands or biological receptors, transforming them into fluorescent probes.
These CY5-conjugated nanoprobes are instrumental in various detection and imaging applications. For instance, ligands labeled with CY5-SE have been employed in the characterization of hematopoietic tumor microenvironments. researchgate.netnih.gov The probe's strong absorption and emission in the far-red spectral region (typically around 649 nm for excitation and 670 nm for emission) is particularly advantageous for biological applications, as it minimizes autofluorescence from native biological tissues, leading to a higher signal-to-noise ratio and enhanced detection sensitivity. researchgate.netdergipark.org.tr
The general procedure for creating these nanoprobes involves reacting the CY5-SE with the target molecule in a buffer with a pH of 7-8.5 at room temperature for approximately 30 to 60 minutes. researchgate.netresearchgate.net After the reaction, purification techniques like dialysis or gel filtration are used to remove any unbound dye, ensuring the purity of the nanoprobe and reducing background fluorescence. researchgate.netdergipark.org.tr The resulting fluorescently-tagged molecules can then be used in various assays, including fluorescence microscopy and flow cytometry, to detect and quantify specific targets. dergipark.org.tr
Development of Dye-Encapsulated Polymeric Micelles for Research
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. acs.org They typically consist of a hydrophobic core, which can encapsulate poorly water-soluble molecules, and a hydrophilic shell that provides stability and biocompatibility. nih.gov While direct research focusing on the encapsulation of CY5 triethylamine salt is not extensively documented, the principle of incorporating cyanine (B1664457) dyes into micelles for imaging and tracking is a well-established strategy in nanomedicine research.
For example, a close derivative, CY5.5, has been successfully encapsulated into liposomes (nanostructures with a similar core-shell architecture to micelles) to track their distribution in vivo. nih.gov This allows researchers to non-invasively monitor the accumulation of the nanocarrier in target tissues, such as tumors or specific organs, using near-infrared (NIR) fluorescence imaging. nih.govnih.gov The encapsulation of dyes like CY5 within the micellar core protects the dye from degradation in the biological environment and can prevent its non-specific interactions with other components, leading to clearer imaging results. mdpi.com
The process of creating dye-loaded micelles generally involves dissolving the amphiphilic block copolymer and the hydrophobic dye in a common organic solvent, followed by introducing the mixture into an aqueous solution. nih.gov This triggers the self-assembly of the polymers into micelles, entrapping the dye within their cores. The resulting dye-encapsulated micelles can then be used as fluorescent tracers to study the pharmacokinetics and biodistribution of new nanomedicines. nih.gov
Table 1: Characteristics of Dye-Loaded Nanocarriers for In Vivo Imaging
| Nanocarrier System | Encapsulated Dye | Purpose | Key Findings | Reference |
| Liposomes | CY5.5 | Tracking liposome (B1194612) distribution in a mouse model. | Successful incorporation into the lipid bilayer; enabled precise in vivo tracking with low autofluorescence. | nih.gov |
| Polymeric Micelles | Doxorubicin (chemotherapy) and Chlorin e6 (photosensitizer) | Combined therapy and imaging. | Micelles successfully encapsulated hydrophobic agents and delivered them to cancer cells. | nih.gov |
| Peptide Conjugate | SulfoCy5 | Investigating biodistribution of cell-penetrating peptides. | Dye properties affected the degradation and distribution of the peptide conjugate in vivo. | nih.gov |
Studies of Adsorption and Interactions with 2D Materials (e.g., Boron Nitride)
Two-dimensional (2D) materials, such as hexagonal boron nitride (h-BN), have attracted interest for their potential use as adsorbents, sensors, and nanocarriers due to their high surface area and unique electronic properties. dergipark.org.trfu-berlin.de While direct studies on the adsorption of this compound onto boron nitride are limited, extensive research on the interaction of other organic dyes with BN nanosheets (BNNSs) provides significant insight into the potential mechanisms.
Studies have shown that BNNSs are highly effective adsorbents for various organic dyes, including methyl violet, methylene (B1212753) blue, and rhodamine B, often for the purpose of water purification. dergipark.org.trmdpi.comnih.gov The adsorption is typically a spontaneous process driven by factors such as electrostatic interactions, hydrogen bonding, and π-π stacking between the dye molecules and the BN surface. Density Functional Theory (DFT) calculations have confirmed that significant charge transfer can occur during the adsorption process, indicating a strong interaction. mdpi.com The inert and chemically stable nature of BN makes it a robust platform for such applications.
The efficiency of dye removal by BN nanosheets can be substantial, with reported adsorption capacities reaching several hundred milligrams of dye per gram of BN material. mdpi.com This high capacity suggests that BN could serve as a platform for concentrating fluorescent molecules like CY5 for sensing applications or to modulate their photophysical properties through surface interactions. Furthermore, the surface of BN can be functionalized to tailor its interaction with specific molecules, opening possibilities for creating highly selective sensors based on CY5-functionalized BN.
Table 2: Adsorption Capacities of Various Dyes on Boron Nitride Nanosheets (BNNSs)
| Adsorbent | Adsorbed Dye | Maximum Adsorption Capacity (q_m) | Adsorption Model | Reference |
| BN Nanosheets | Methyl Violet (MV) | 320.94 mg/g | Freundlich | mdpi.com |
| BN Nanosheets | Ciprofloxacin (CIP) | 266.29 mg/g | Freundlich | mdpi.com |
| Cu-doped BNNSs | Rhodamine B (RhB) | 743 mg/g | Langmuir | nih.gov |
| h-BNNSs Magnetic Aerogel | Methylene Blue | 415 mg/g | Not Specified | dergipark.org.tr |
| h-BNNSs Magnetic Aerogel | Acid Orange | 286 mg/g | Not Specified | dergipark.org.tr |
Applications in DNA-Based Nanostructures and Devices
DNA nanotechnology utilizes the predictable Watson-Crick base pairing to construct intricate, programmable nanostructures. This compound and its derivatives are central to this field, where they are incorporated into DNA scaffolds not just as simple labels, but as active electronic components. By covalently attaching CY5 dyes to specific locations on a DNA strand, researchers can control the precise distance and orientation between multiple dye molecules.
This precise positioning allows for the engineering of specific excitonic couplings between adjacent CY5 dyes. When close together, the transition dipoles of the dyes can interact, leading to the formation of molecular aggregates with unique optical properties, such as H-aggregates (blue-shifted absorption) or J-aggregates (red-shifted absorption). For example, studies have shown that CY5 dyes incorporated into DNA duplexes form J-like dimers at low salt concentrations, while higher salt concentrations can induce the formation of H-like aggregates.
These DNA-templated dye aggregates are being explored for applications in molecular photonic wires and quantum information systems. nih.gov The delocalized excitons that form on these aggregates can facilitate highly efficient energy transfer over nanometer-scale distances. More complex DNA structures, like Holliday junctions, have been used as templates to create strongly coupled CY5 dimers, demonstrating the high degree of control that DNA scaffolding offers over the photophysical properties of the dye system. The affinity of CY5-labeled oligonucleotides for surfaces like gold nanoparticles is also a key area of study, as the dye itself can significantly influence the stability and binding characteristics of the DNA-nanoparticle conjugate.
Future Directions and Emerging Research Avenues
Development of Novel CY5 Triethylamine (B128534) Salt Derivatives with Enhanced Properties
The core structure of CY5 triethylamine salt serves as a versatile scaffold for the development of new derivatives with tailored and enhanced functionalities. Future research is focused on strategic chemical modifications to improve its performance in complex biological environments. One key area of development is the introduction of substituents into the polymethine chain or heterocyclic rings to modulate the dye's photophysical properties. chemrxiv.orgelsevierpure.com For instance, substitutions can increase the rate of photoisomerization and alter fluorescence efficiency. elsevierpure.com
A significant avenue of research involves creating derivatives with reactive groups for specific conjugation strategies. The synthesis of azide (B81097) (Cy5-N3) and alkyne (Cy5-Yne) derivatives of this compound enables their use in "click chemistry" reactions. nih.govacs.orgresearchgate.net These reactions are highly efficient and specific, allowing for the stable and precise attachment of the dye to a wide array of biomolecules without interfering with their biological function.
Furthermore, research is aimed at enhancing the photostability and reducing the self-quenching properties of cyanine (B1664457) dyes. One approach involves incorporating aggregation-induced emission (AIE) characteristics. By attaching an AIE-active unit like tetraphenylethene (TPE) to a cyanine core, researchers aim to overcome the aggregation-caused quenching that often occurs at high concentrations, thereby improving signal brightness and stability in various applications. nih.govfrontiersin.org
Expansion of Applications in Multi-Modal Imaging Research
The intense fluorescence of this compound in the far-red spectrum makes it an ideal component for multi-modal imaging probes, which combine two or more imaging techniques to provide a more comprehensive view of biological systems. This integration allows for the correlation of high-sensitivity fluorescence data with high-resolution anatomical or functional data from other modalities like Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET).
Future research is focused on creating sophisticated, single-agent probes that incorporate a CY5 derivative alongside a chelated metal ion (for MRI or PET). digitellinc.com A modular synthesis approach is being developed where imaging modules, such as a gadolinium-DOTA complex for MRI and a CY5 derivative for optical imaging, are synthesized separately and then conjugated to a targeting molecule, such as a peptide, in the final steps. This strategy allows for the flexible creation of dual-modal or even tri-modal imaging agents.
The application of Cy5-labeled molecules in these contexts is rapidly growing. For example, Cy5-labeled mRNA has been used in conjunction with lipid nanoparticles to study cellular uptake and delivery mechanisms, providing critical data for the development of new therapeutic delivery systems. The ability to track these nanoparticles optically while potentially assessing their distribution on a larger scale with another imaging modality represents a powerful research tool.
Table 1: Examples of Multi-Modal Imaging Applications Involving Cyanine Dyes
| Imaging Modalities | Probe Components | Research Application | Citation |
| MRI-Optical | Gadolinium (Gd)-DOTA, CY5.5 derivative | Cancer cell targeting and imaging | |
| PET-Optical | Copper/Gallium isotopes, CY5.5 derivative | Targeted imaging of cellular receptors | |
| Fluorescence-Photoacoustic | Rhodamine derivative, IR765 (cyanine dye) | Dual-sensing of pH and thiols in tumor microenvironments | nih.govfrontiersin.org |
| FRET-based Ratiometric Imaging | CY5 (donor), CY7 (acceptor) | Sensing of biological analytes like nitroreductase | digitellinc.com |
Integration with Advanced Microfluidic and Lab-on-a-Chip Systems
Microfluidic and lab-on-a-chip technologies offer unprecedented control over chemical reactions at the microscale, making them ideal platforms for the synthesis and application of fluorescently labeled nanomaterials. nih.gov The integration of this compound into these systems is a burgeoning area of research with significant potential for creating highly uniform and reproducible nanoparticles for biomedical applications. nih.govcambridge.org
Droplet-based microfluidics, for instance, allows for the synthesis of nanogels within discrete microdroplets, offering superior control over nanoparticle morphology and size distribution compared to conventional batch syntheses. researchgate.net In one study, a CY5-conjugated polymer was used to create fluorescent nanogels, demonstrating the feasibility of incorporating this dye into microfluidic production processes. researchgate.net Similarly, microfluidic mixing has been employed to create lipid nanoparticles (LNPs) containing CY5-labeled mRNA. This method facilitates the controlled and rapid formulation of LNPs for research into cellular internalization and drug delivery mechanisms.
The use of microfluidic reactors provides a continuous, high-throughput method for producing nanoparticles with optimized characteristics, such as narrow size distribution and high encapsulation efficiency of the fluorescent label. nih.govresearchgate.net This level of control is critical for applications in imaging, biosensing, and theranostics, ensuring consistent performance and reliable data.
Exploration of New Quenching and Activation Mechanisms
The ability to control the fluorescence of this compound—switching it "on" and "off"—is crucial for advanced imaging techniques like super-resolution microscopy and for developing activatable probes that only fluoresce in the presence of a specific target. Research into new quenching and activation mechanisms is a highly active field.
One well-established mechanism is the reversible quenching of CY5 by the phosphine (B1218219) tris(2-carboxyethyl)phosphine (B1197953) (TCEP). TCEP forms a non-fluorescent covalent adduct with the polymethine bridge of the dye, and this bond can be broken by illumination with UV light, restoring fluorescence. nih.gov This photo-reversible quenching has been successfully used for super-resolution imaging. nih.gov Another important mechanism involves the photoinduced addition of thiols to the polymethine bridge, which also results in a non-fluorescent state that can be reversed. elsevierpure.comcambridge.orgacs.orgnih.gov The rate of this reaction is dependent on the pH and the concentration of the thiol. acs.orgnih.gov
Other emerging mechanisms being explored include:
Förster Resonance Energy Transfer (FRET): In a FRET-based system, CY5 can act as a donor, transferring its energy to a nearby acceptor dye. digitellinc.comnih.gov This process quenches the fluorescence of CY5. The FRET efficiency can be modulated by enzymatic cleavage or conformational changes in the linking molecule, leading to a "turn-on" signal. digitellinc.com
pH-Sensitivity: The fluorescence of certain cyanine derivatives can be made pH-dependent. rsc.orgresearchgate.net By modifying the indole (B1671886) nitrogen atoms, dyes can be designed to be non-fluorescent at neutral or alkaline pH but become strongly fluorescent in acidic environments, such as those found in endosomes or tumor microenvironments. rsc.orgresearchgate.net
Cis-Trans Isomerization: This process, which involves the rotation around a bond in the polymethine chain, is a natural non-radiative decay pathway that competes with fluorescence. elsevierpure.comcambridge.org The efficiency of this process, and thus the fluorescence quantum yield, is highly sensitive to the dye's local environment, including viscosity and steric hindrance. elsevierpure.comnih.govcambridge.org
Photoconversion: Recent studies have shown that upon irradiation, heptamethine cyanines can be converted into pentamethine cyanines (like CY5), and CY5 can be further converted into trimethine cyanines (like CY3). acs.orgnih.govfrontiersin.org While this can be a source of artifacts in multicolor imaging, it also presents an opportunity for developing novel photoactivation strategies. acs.org
Role in Advanced Materials for Optoelectronics and Biosensors
The unique photophysical properties of cyanine dyes, including this compound, make them attractive candidates for incorporation into advanced materials for optoelectronics and biosensing. The key to their utility in these applications is the sensitivity of their fluorescence to the local environment. researchgate.net
The aggregation of cyanine dyes can lead to significant changes in their spectral properties, a phenomenon that can be harnessed for sensing applications. digitellinc.com The formation of dye aggregates on the surface of materials like clay minerals can be controlled to tune the photophysical properties of the resulting hybrid system. digitellinc.com Similarly, the choice of counter-anion in a cyanine salt can influence the packing structure and electronic state of the dye in the solid state, which is relevant for the design of materials with specific nonlinear optical properties. chemrxiv.org
In the field of biosensors, environment-sensitive dyes, often referred to as molecular rotors, are being developed based on cyanine-like structures. nih.gov These probes exhibit low fluorescence in aqueous solutions but become highly emissive in viscous environments, such as when bound to a protein or embedded in a lipid membrane. nih.gov This "turn-on" fluorescence makes them excellent fluorogenic probes for wash-free labeling and for sensing changes in local viscosity and polarity within biological systems. nih.govresearchgate.net The development of such probes based on the CY5 scaffold could lead to powerful new tools for studying protein dynamics and membrane properties.
Table 2: Modulation of Cyanine Dye Photophysical Properties for Advanced Materials
| Modulating Factor | Effect on Photophysical Properties | Potential Application | Citation |
| Aggregation State | Formation of H- or J-aggregates alters absorption and emission spectra. | Precursors for novel hybrid materials with controlled optical properties. | digitellinc.com |
| Counter-Anion | Influences crystal packing and can modify the electronic state of the dye cation. | Development of materials with nonlinear optical properties for optoelectronics. | chemrxiv.org |
| Solvent Polarity/Viscosity | Increased viscosity can restrict cis-trans isomerization, leading to enhanced fluorescence quantum yield. | Fluorogenic biosensors (molecular rotors) that report on local microenvironments. | nih.gov |
| pH | Protonation/deprotonation of specific functional groups can switch fluorescence on or off. | pH-sensitive materials for imaging acidic organelles or disease states. | rsc.orgresearchgate.net |
Q & A
Q. What are the key spectroscopic properties of CY5 triethylamine salt, and how should they inform experimental design?
this compound exhibits excitation/emission maxima at 649/670 nm, making it suitable for near-infrared fluorescence applications . When designing experiments, ensure compatibility with detectors capable of capturing this range. For multiplex assays, avoid spectral overlap with dyes like fluorescein (λex/em = 494/519 nm) or BODIPY derivatives (e.g., 488/512 nm) . Use fluorimeter calibration with solvent-matched blanks to minimize background noise.
Q. How can this compound be effectively conjugated to biomolecules?
this compound’s NHS ester reacts with primary amines (e.g., lysine residues, oligonucleotide amines) under mild alkaline conditions (pH 8.5–9.5). Optimize the molar ratio of dye-to-biomolecule (typically 5–10:1) to balance labeling efficiency and aggregation . Quench unreacted dye with excess glycine or Tris buffer, and purify conjugates via size-exclusion chromatography or dialysis. Validate conjugation via absorbance spectroscopy (e.g., 650 nm peak for CY5, 280 nm for protein) .
Q. What are the storage and handling precautions for this compound?
Store lyophilized powder at -20°C in anhydrous conditions to prevent hydrolysis. Reconstitute in DMSO or anhydrous DMF, avoiding aqueous buffers until immediate use. Handle with nitrile gloves and safety goggles due to triethylamine’s corrosive properties . Use explosion-proof equipment in ventilated areas to mitigate flammability risks .
Advanced Research Questions
Q. How can researchers address variability in CY5 labeling efficiency across different protein substrates?
Variability may arise from differences in lysine accessibility or protein surface charge. Pre-treat proteins with denaturing agents (e.g., urea) to expose amines, or use pH-controlled buffers to modulate reactivity . Quantify labeling efficiency via mass spectrometry or fluorescence correlation spectroscopy (FCS) . For low-yield reactions, consider alternative linkers (e.g., PEG spacers) to reduce steric hindrance .
Q. What methodologies are recommended for quantifying CY5-labeled biomolecules in complex biological matrices?
Use standard curves with known concentrations of CY5-conjugated standards, ensuring linearity (R² ≥ 0.99) across the expected range . Normalize signals against internal controls (e.g., inert fluorescent beads) to correct for matrix effects. For in vivo imaging, apply background subtraction algorithms to account for tissue autofluorescence .
Q. How can photostability issues with this compound be mitigated during long-term imaging?
Photobleaching is exacerbated by reactive oxygen species (ROS). Include antifade agents (e.g., ascorbic acid, Trolox) in imaging buffers . Limit excitation light intensity and exposure time. For time-lapse studies, use pulsed illumination systems or two-photon microscopy to reduce cumulative damage . Compare degradation rates under experimental conditions using control slides.
Q. What experimental controls are critical when using this compound in live-cell imaging?
Include:
Q. How does the triethylamine counterion influence CY5’s reactivity compared to other salt forms?
Triethylamine enhances solubility in organic solvents, facilitating reactions in hydrophobic environments (e.g., lipid bilayer labeling). In contrast, sodium or potassium salts may precipitate in nonpolar media. For aqueous applications, substitute with sulfonate groups (e.g., Sulfo-CY5) to improve hydrophilicity . Compare reaction kinetics using stopped-flow spectroscopy under varying ionic strengths .
Data Analysis & Contradiction Resolution
Q. How should researchers resolve discrepancies in CY5 signal quantification between plate readers and flow cytometry?
Plate readers measure bulk fluorescence, while flow cytometry detects single-cell signals. Normalize data using internal reference standards (e.g., fluorescent microspheres). Cross-validate with microscopy to rule out aggregation artifacts . If discrepancies persist, check for dye internalization (e.g., lysosomal trapping in flow cytometry) using quenching agents .
Q. What statistical approaches are recommended for analyzing CY5-based multiplexing data with overlapping emission spectra?
Apply spectral unmixing algorithms (e.g., linear least squares) to isolate signals from overlapping dyes . Validate with single-dye controls to define emission profiles. For time-resolved studies, use phasor analysis to distinguish lifetime differences between fluorophores .
Q. How can batch-to-batch variability in this compound purity impact experimental outcomes?
Impurities (e.g., free triethylamine, hydrolyzed dye) may alter labeling efficiency or increase background. Request certificates of analysis (COA) with HPLC purity >95% . Pre-test each batch using a standardized conjugation protocol (e.g., BSA labeling) and compare yields via absorbance ratios (A650/A280) .
Methodological Optimization
Q. What strategies improve the stability of CY5 conjugates in longitudinal studies?
Lyophilize labeled biomolecules with cryoprotectants (e.g., trehalose) for long-term storage. Avoid freeze-thaw cycles by aliquoting. For in vivo use, conjugate CY5 to polyethylene glycol (PEG) to reduce immune clearance . Monitor stability via size-exclusion HPLC over time .
Q. How can researchers optimize reaction conditions for CY5 labeling of small molecules or nanoparticles?
For hydrophobic substrates, use polar aprotic solvents (e.g., DMF) and catalytic triethylamine to enhance NHS ester activation . Sonication or vortexing improves mixing in nanoparticle suspensions. Characterize labeled products via dynamic light scattering (DLS) and zeta potential measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
